molecular formula C4H3F3N2O2S2 B1309840 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 27603-25-4

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

货号: B1309840
CAS 编号: 27603-25-4
分子量: 232.2 g/mol
InChI 键: SQLPTSMJAQPVKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H3F3N2O2S2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLPTSMJAQPVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865385
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

27603-25-4
Record name 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27603-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027603254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis is primarily a two-step process commencing with the formation of a key intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by its oxidation to the final product. This document details the experimental protocols, quantitative data, and logical workflow of this synthetic route.

Physicochemical Properties of this compound

PropertyValue
CAS Number 27603-25-4
Molecular Formula C₄H₃F₃N₂O₂S₂[1]
Molecular Weight 232.21 g/mol [1]
Appearance White to off-white powder[1]
Boiling Point 269 °C[1]
Density 1.65 g/cm³[1]
Flash Point 116 °C[1]

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the cyclization of methyldithiocarbazinate with trifluoroacetic acid to yield the intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. The subsequent step is the oxidation of this intermediate to the final sulfonyl product.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation MDTC Methyldithiocarbazinate Intermediate 2-(Methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole MDTC->Intermediate TFA Trifluoroacetic Acid TFA->Intermediate Final_Product 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole Intermediate->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Final_Product Catalyst Catalyst (Mo or W based) Catalyst->Final_Product

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is based on the reaction of methyldithiocarbazinate (MDTC) with trifluoroacetic acid (TFA), often in the presence of an aromatic solvent like toluene.

General Protocol:

  • A slurry is formed by adding methyldithiocarbazinate to toluene in a reaction flask.

  • Trifluoroacetic acid is then added to the slurry with agitation. The molar ratio of TFA to MDTC is typically in excess, ranging from 1.1:1 to 5:1.[2]

  • The reaction mixture is heated to a temperature between 30°C and 150°C for 1 to 5 hours.[2]

  • Following the reaction, water and excess trifluoroacetic acid are removed by azeotropic distillation.[2]

  • A significant byproduct, 2,5-bis-(methylthio)-1,3,4-thiadiazole, may form. This can be removed by cooling the reaction mixture and acidifying it with a concentrated inorganic acid, such as sulfuric acid, followed by phase separation.[3]

Quantitative Data for Step 1:

ParameterValueReference
Reactants Methyldithiocarbazinate, Trifluoroacetic Acid[2]
Solvent Toluene[2]
Molar Ratio (TFA:MDTC) 1.1:1 to 5:1[2]
Reaction Temperature 30°C to 150°C[2]
Reaction Time 1 to 5 hours[2]
Yield 90-93%[2]
Step 2: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

The intermediate from Step 1 is oxidized to the final product using an oxidizing agent and a catalyst.

General Protocol:

  • The starting material, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, is dissolved in a suitable solvent such as toluene or glacial acetic acid.[4]

  • A catalyst, typically a molybdenum or tungsten compound (e.g., sodium tungstate), is added to the mixture.[4]

  • An oxidizing agent, commonly hydrogen peroxide, is introduced to the reaction mixture.[4]

  • The reaction is carried out at an elevated temperature, generally between 60°C and 110°C.

  • Upon completion of the reaction, the final product, this compound, can be isolated, for instance, by cooling the solution to induce crystallization.[5]

Quantitative Data for Step 2:

ParameterValueReference
Starting Material 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole[4]
Oxidizing Agent Hydrogen Peroxide[4]
Catalyst Molybdenum or Tungsten compounds[4]
Solvent Toluene or Glacial Acetic Acid[4]
Reaction Temperature 60°C to 110°C
Yield ~65% to 95%[4][5]

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Experimental_Workflow Start Start Step1 Step 1: Cyclization (MDTC + TFA in Toluene) Start->Step1 Heating1 Heating (30-150°C, 1-5h) Step1->Heating1 Distillation Azeotropic Distillation (Remove H₂O and excess TFA) Heating1->Distillation Acidification Acidification for Purification (Optional) Distillation->Acidification Step2 Step 2: Oxidation (Intermediate in Toluene/Acetic Acid) Acidification->Step2 Add_Catalyst Add Catalyst (Mo or W based) Step2->Add_Catalyst Add_Oxidant Add Oxidizing Agent (e.g., H₂O₂) Add_Catalyst->Add_Oxidant Heating2 Heating (60-110°C) Add_Oxidant->Heating2 Isolation Product Isolation (e.g., Crystallization) Heating2->Isolation Characterization Characterization (Spectroscopy) Isolation->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

Expected Spectroscopic Features:

  • ¹H NMR: For the final product, a singlet corresponding to the methyl protons of the sulfonyl group would be expected.

  • ¹³C NMR: Signals corresponding to the carbons of the thiadiazole ring, the trifluoromethyl group, and the methyl group would be present.

  • IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching) would be a key indicator of successful oxidation.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the respective compounds would confirm their formation.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with significant potential in the agrochemical and pharmaceutical industries. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for their determination, and presents a visual representation of its synthesis and proposed biological action. The information herein is intended to support further research and development involving this compound.

Introduction

This compound is a synthetic organic compound characterized by a five-membered thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] These functional groups are known to impart desirable properties in biologically active molecules, with the trifluoromethyl group often enhancing lipophilicity and metabolic stability, and the methylsulfonyl group potentially increasing solubility in polar solvents and influencing reactivity.[1] This compound has garnered interest as an intermediate in the synthesis of herbicides and for its intrinsic antifungal, insecticidal, and potential anticancer activities.[2][3] A thorough understanding of its physicochemical properties is paramount for its application in drug design and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Identification and General Properties
PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 27603-25-4[2]
Molecular Formula C4H3F3N2O2S2[1]
Molecular Weight 232.20 g/mol [5]
Appearance White to off-white powder[2]
SMILES CS(=O)(=O)c1nnc(s1)C(F)(F)F[5]
InChI Key SQLPTSMJAQPVKR-UHFFFAOYSA-N[2]
Quantitative Physicochemical Data
PropertyValueSource(s)
Melting Point 86 °C[6]
Boiling Point 269 °C at 760 mmHg[2][7]
Density 1.65 g/cm³[2]
Flash Point 116 °C[2][7]
Vapor Pressure 0.0125 mmHg at 25°C[6]
Refractive Index 1.465[6]
LogP (predicted) 0.9604 - 2.04120[5][6]
pKa (predicted) -7.04 ± 0.10[8]
Solubility DMSO, Methanol (Slightly)[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

The primary method for the synthesis of this compound is through the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[9][10]

  • Reaction: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.

  • Oxidizing Agent: Hydrogen peroxide is a commonly used oxidizing agent.[9]

  • Catalyst: The reaction is catalyzed by a tungsten catalyst, such as sodium tungstate, potassium tungstate, or tungstic acid, often in the presence of glacial acetic acid.[9] A molybdenum catalyst can also be used.[10]

  • Solvent: The reaction is typically carried out in an aprotic, aromatic solvent like toluene.[10]

  • Temperature: The oxidation is generally performed at a temperature ranging from 60°C to 110°C.[9]

  • Procedure:

    • Dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in the chosen solvent in a reaction vessel.

    • Add the tungsten or molybdenum catalyst and glacial acetic acid to the mixture.

    • Heat the reaction mixture to the desired temperature.

    • Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.

    • After the addition is complete, continue stirring the mixture at the reaction temperature until the reaction is complete (monitored by a suitable analytical technique like gas chromatography).

    • Upon completion, the product can be isolated and purified using standard techniques such as crystallization.

G Synthesis Workflow Precursor 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Reaction Oxidation Reaction (60-110°C) Precursor->Reaction Solvent Aprotic Aromatic Solvent (e.g., Toluene) Solvent->Reaction Catalyst Tungsten or Molybdenum Catalyst + Glacial Acetic Acid Catalyst->Reaction Oxidant Hydrogen Peroxide Oxidant->Reaction Isolation Isolation and Purification (e.g., Crystallization) Reaction->Isolation Product This compound Isolation->Product G Proposed General Mechanism of Biological Action cluster_compound This compound cluster_outcomes Biological Outcomes Compound Core Compound Membrane Cell Membrane Penetration Compound->Membrane CF3 Trifluoromethyl Group (Enhances Lipophilicity) CF3->Membrane SO2Me Methylsulfonyl Group (Hydrogen Bonding) Target Interaction with Molecular Targets SO2Me->Target Membrane->Target Antifungal Antifungal Activity Target->Antifungal Insecticidal Insecticidal Activity Target->Insecticidal Anticancer Anticancer Activity (e.g., Apoptosis Induction) Target->Anticancer

References

An In-depth Technical Guide to the Mechanism of Action of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a synthetic heterocyclic compound, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its known and potential mechanisms of action, drawing from available literature and analysis of its structural features. While specific mechanistic data for this compound is limited, this document consolidates information on its reported antifungal, herbicidal, and potential anticancer properties. Furthermore, this guide details robust experimental protocols for the elucidation of its precise molecular interactions and biological effects, aiming to facilitate further research and development.

Introduction

This compound is a member of the 1,3,4-thiadiazole class of compounds, which are recognized for their broad spectrum of biological activities.[1] The unique chemical structure of this molecule, featuring a trifluoromethyl group and a methylsulfonyl group, suggests a potential for potent and specific interactions with biological targets. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the sulfonyl group can participate in hydrogen bonding.[2] This compound is a known intermediate in the synthesis of herbicides and has documented antifungal properties.[3] This guide will explore the available information and plausible mechanisms underlying its observed biological effects.

Known and Potential Mechanisms of Action

The precise molecular targets of this compound are not extensively characterized in publicly available literature. However, based on its structural similarity to other bioactive thiadiazole derivatives and its reported activities, several potential mechanisms of action can be postulated.

Antifungal Activity

Patents have reported the antifungal activity of this compound.[3] While the exact mechanism is not detailed for this specific compound, other 1,3,4-thiadiazole derivatives have been shown to exert their antifungal effects through various mechanisms, including the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

Herbicidal Activity

As an intermediate in herbicide synthesis, its mode of action is of significant interest. Thiadiazole derivatives are known to act as herbicides through various mechanisms, including the inhibition of photosynthesis and the disruption of electron transport and photophosphorylation. Some thiadiazole compounds mimic plant hormones, leading to uncontrolled growth and eventual plant death.

Potential Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer activity. The proposed mechanisms for related compounds involve the induction of apoptosis (programmed cell death) through various signaling pathways. A plausible, yet unconfirmed, mechanism for this compound could be the inhibition of key enzymes involved in cancer cell proliferation and survival.

Carbonic Anhydrase Inhibition: A Plausible Target

A significant area of investigation for thiadiazole-containing compounds is their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. The sulfonamide group, structurally related to the sulfonyl group in the topic compound, is a classic zinc-binding group found in many potent CA inhibitors. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents. Given the structural similarities, it is highly probable that this compound may act as a carbonic anhydrase inhibitor.

Quantitative Data

Compound ClassTarget/OrganismAssay TypePotency (IC50/MIC)Reference
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicansAntifungal SusceptibilityMIC: 0.048-3.12 µg/mL[4]
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazolesCryptococcus neoformansAntifungal SusceptibilityMIC: < 0.048 µg/mL[4]
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivativesVarious FungiMycelial Growth InhibitionEC50: 2.9-93.3 µg/mL[5]

Experimental Protocols

To elucidate the precise mechanism of action and quantify the biological activity of this compound, the following detailed experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against carbonic anhydrase.

Materials:

  • Human Carbonic Anhydrase II (CA-II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of CA-II solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm at 30-second intervals for 5 minutes.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizations

Potential Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a thiadiazole derivative, a potential mechanism for the anticancer activity of this compound.

G Compound 2-(Methylsulfonyl)-5-(trifluoromethyl) -1,3,4-thiadiazole Target Putative Cellular Target (e.g., Carbonic Anhydrase IX) Compound->Target Inhibition Apoptosis_Pathway Apoptotic Signaling Cascade Target->Apoptosis_Pathway Initiation Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by the compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram outlines the general workflow for determining the enzyme inhibitory activity of the compound.

A Prepare Reagents: - Compound Dilutions - Enzyme Solution - Substrate Solution B Plate Setup in 96-well Plate: - Add Buffer, Compound, and Enzyme A->B C Pre-incubation B->C D Initiate Reaction: - Add Substrate C->D E Kinetic Measurement: - Read Absorbance over Time D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Workflow for the in vitro enzyme inhibition assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic and agrochemical agents. While its precise mechanisms of action are yet to be fully elucidated, its known biological activities and structural features suggest potential interactions with key cellular targets such as carbonic anhydrases. The experimental protocols detailed in this guide provide a clear path for future research to uncover the specific molecular basis of its activity and to quantify its potency. Further investigation into this compound is warranted to unlock its full potential in various applications.

References

A Comprehensive Technical Review of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, also known as TDA sulfone, is a specialized heterocyclic compound with significant applications in the agrochemical industry. Its structure, featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl and a trifluoromethyl group, imparts desirable properties such as enhanced lipophilicity and metabolic stability. This document provides an in-depth review of its chemical properties, established synthesis protocols, and primary biological activities. The principal application of this compound is as a key intermediate in the manufacturing of herbicides.[1][2][3] Furthermore, it has demonstrated notable antifungal, insecticidal, and bactericidal properties, highlighting its potential for broader use in integrated pest management systems.[4]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4][5] The presence of the trifluoromethyl group increases the molecule's stability and lipophilicity, while the methylsulfonyl group can influence its solubility and reactivity.[2][6] These characteristics are crucial for its function in agrochemical formulations.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 27603-25-4[6]
IUPAC Name This compound[3]
Molecular Formula C₄H₃F₃N₂O₂S₂[5][6]
Molecular Weight 232.21 g/mol [4][6]
SMILES CS(=O)(=O)C1=NN=C(S1)C(F)(F)F[3]

| InChIKey | SQLPTSMJAQPVKR-UHFFFAOYSA-N[3][6] |

Table 2: Physicochemical Data

Property Value
Appearance White to off-white powder/solid[4][5]
Melting Point 86 °C[5]
Boiling Point 268.7 - 269 °C (at 760 mmHg)[4][5]
Density 1.65 g/cm³[4][5]
Flash Point 116.3 °C[5]

| LogP | 2.04[5] |

Synthesis and Manufacturing

The primary industrial method for producing this compound is through the catalytic oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA).[1][7] This reaction typically employs a strong oxidizing agent, such as hydrogen peroxide, in the presence of a metal catalyst.

G precursor 2-(Methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole (TDA) product 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole precursor->product Oxidation reagents Oxidizing Agent (e.g., H₂O₂) reagents->product catalyst Catalyst (Tungsten / Molybdenum) catalyst->product

Caption: General workflow for the synthesis of TDA sulfone via oxidation.

Several patented methods detail the specific conditions for this conversion. The choice of catalyst and solvent system is critical for achieving high yield and purity.

  • Protocol 1: Tungsten-Catalyzed Oxidation in Acetic Acid This process involves oxidizing 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole with an oxidizing agent in a reaction mixture that contains glacial acetic acid and a catalytic amount of a tungsten catalyst.[7] The tungsten catalyst can be tungstic acid itself or a compound capable of forming pertungstic acid, such as sodium or potassium tungstate.[7] The molar ratio of glacial acetic acid to the TDA precursor is typically maintained between 0.1:1 and 0.5:1.[7]

  • Protocol 2: Molybdenum or Tungsten-Catalyzed Oxidation in Aprotic Solvent An alternative method involves the oxidation of TDA using hydrogen peroxide in the presence of an activated molybdenum or tungsten catalyst, such as molybdic or tungstic acid.[1] This reaction is preferably carried out in an aprotic, aromatic solvent like toluene, and notably, proceeds in the absence of glacial acetic acid.[1] The activated catalyst can be formed in-situ by acidifying an alkali metal molybdate or tungstate salt with an acid like sulfuric acid.[1]

  • Protocol 3: Ultrasonic-Microwave Assisted Synthesis A high-efficiency protocol utilizes a composite oxidation catalyst of sodium chlorite and sodium tungstate in toluene.[8] The reaction is initiated under ultrasonic power (e.g., 800 W at 60°C) and then further driven by a combined ultrasonic-microwave system after the addition of more hydrogen peroxide.[8] This method has been reported to produce the final product with a yield of 95% and a purity of 99.6%.[8]

Table 3: Summary of Synthesis Conditions

Precursor Oxidizing Agent Catalyst System Solvent / Medium Reported Yield Reported Purity
TDA Hydrogen Peroxide Tungsten catalyst (e.g., tungstic acid) Glacial Acetic Acid High Not specified
TDA Hydrogen Peroxide Activated Molybdenum or Tungsten catalyst Toluene Not specified Not specified

| TDA | Hydrogen Peroxide (35% and 70%) | Sodium Chlorite & Sodium Tungstate | Toluene | 95%[8] | 99.6%[8] |

Agrochemical and Biological Applications

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] For this compound specifically, the applications are predominantly in the agrochemical sector.

G compound 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole intermediate Chemical Intermediate compound->intermediate bioactive Bioactive Agent compound->bioactive herbicide Herbicides (e.g., Fluthiachlor) intermediate->herbicide Synthesis of antifungal Antifungal Agents bioactive->antifungal insecticide Insecticides bioactive->insecticide bactericide Bactericides bioactive->bactericide anticancer Anticancer Agents (Potential) bioactive->anticancer

Caption: Overview of the primary applications of TDA sulfone.

The most significant use of this compound is as a crucial building block in the synthesis of more complex herbicides.[1][2] It is a key intermediate in the production of herbicides that are vital for modern agriculture and weed management.[2] The trifluoromethyl and methylsulfonyl groups contribute to the efficacy of the final active herbicidal molecules.[2]

Research has consistently shown that this compound possesses significant antifungal activity against various fungal pathogens.[1][4] This property makes it a candidate for the development of new antifungal treatments in both agriculture and medicine.[4]

In addition to its antifungal properties, the compound has demonstrated potential as an insecticidal and bactericidal agent.[4] This dual activity is valuable for creating broad-spectrum pesticide formulations used in integrated pest management to control multiple threats simultaneously.[4]

While less documented, the anticancer potential of TDA sulfone has been explored in structure-activity relationship (SAR) studies.[4] The broader class of 1,3,4-thiadiazole derivatives is well-known for anticancer properties, suggesting this specific compound may warrant further investigation in oncological research.[10]

Mechanism of Action

The precise molecular mechanism of action for this compound is not extensively detailed in the available literature. However, its bioactivity can be attributed to its key functional groups.[4] The trifluoromethyl (CF₃) group is known to enhance the lipophilicity and metabolic stability of a molecule, which allows for more effective interaction with biological membranes and enzymes.[4][6] The electrophilic nature of the sulfonyl (SO₂) group allows it to participate in hydrogen bonding and other non-covalent interactions, which is crucial for binding to biological targets.[4]

References

An In-depth Technical Guide on the Discovery and Development of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This heterocyclic compound has garnered interest for its potential applications in agrochemicals and pharmaceuticals. This document collates available data on its synthesis, outlines detailed experimental protocols, and discusses its known biological effects, including antifungal, herbicidal, and potential anticancer activities. Due to a lack of publicly available quantitative data for this specific molecule, representative data for structurally related compounds are presented to illustrate the potential biological profile. This guide also explores the proposed mechanisms of action and provides a conceptual framework for its interaction with biological systems.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal and agricultural chemistry, known to impart a wide range of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while a methylsulfonyl group can modulate solubility and target interactions.[4][5] The subject of this guide, this compound, combines these features, suggesting a potential for potent and diverse biological effects. This document aims to consolidate the existing knowledge on this compound to aid researchers and developers in exploring its therapeutic and agrochemical potential.

Physicochemical Properties

This compound is a white to off-white powder.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₃F₃N₂O₂S₂[6]
Molecular Weight 232.204 g/mol [6]
SMILES CS(=O)(=O)c1nnc(s1)C(F)(F)F[6]
InChIKey SQLPTSMJAQPVKR-UHFFFAOYSA-N[6]
CAS Number 27603-25-4[5]

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][7] Several patented methods describe catalytic oxidation processes to achieve this transformation in high yield.

Experimental Protocol: Catalytic Oxidation Synthesis

This protocol is based on methodologies described in the patent literature.[7][8]

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrogen peroxide (30-35% solution)

  • Tungsten catalyst (e.g., sodium tungstate, tungstic acid) or Molybdenum catalyst (e.g., sodium molybdate)

  • Glacial acetic acid

  • Toluene

  • Sulfuric acid (optional, for catalyst activation)

Procedure:

  • In a suitable reaction vessel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in an aprotic solvent such as toluene.

  • Add a catalytic amount of a tungsten or molybdenum-based catalyst. The catalyst can be an alkali metal salt (e.g., sodium tungstate) which may be activated by acidification with sulfuric acid to form the corresponding acid in situ.[7][8]

  • To this mixture, add glacial acetic acid.

  • Heat the reaction mixture to a temperature between 60°C and 110°C with stirring.

  • Slowly add hydrogen peroxide solution to the heated mixture over a period of several hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at the elevated temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Upon completion, cool the reaction mixture and proceed with product isolation, which may involve washing with water, separation of the organic layer, and removal of the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization to yield this compound as a solid.

DOT Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_process Process cluster_product Product precursor 2-(methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole reaction Catalytic Oxidation (60-110°C) precursor->reaction h2o2 Hydrogen Peroxide h2o2->reaction catalyst Tungsten or Molybdenum Catalyst catalyst->reaction acid Glacial Acetic Acid acid->reaction solvent Toluene solvent->reaction product 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole reaction->product

Caption: Workflow for the synthesis of the target compound.

Biological Activities

While specific quantitative data for this compound is limited in publicly accessible literature, the broader class of 1,3,4-thiadiazole derivatives exhibits a range of biological activities. This compound has been noted for its antifungal properties and as an intermediate in the synthesis of herbicides.[4][7]

Antifungal Activity

Table 1: Representative Antifungal Activity of Structurally Related 1,3,4-Thiadiazole Derivatives

Compound ClassFungal SpeciesActivity (MIC/EC50)Reference
2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicans0.048-3.12 µg/mL (MIC)
2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazolesCryptococcus neoformans<0.048 µg/mL (MIC)
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazolesVarious Fungi2.9-93.3 µg/mL (EC50)[2]

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential antifungal activity of the 1,3,4-thiadiazole sulfone scaffold.

Herbicidal Activity

2-(Alkylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazoles are recognized as intermediates in the production of herbicides.[7] The specific herbicidal activity and mechanism of action for this compound are not detailed in the available literature. However, other thiadiazole derivatives are known to act as herbicides through various mechanisms, including inhibition of photosynthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in the context of structure-activity relationship (SAR) studies of the 1,3,4-thiadiazole class.[4] Derivatives of this heterocyclic system have demonstrated cytotoxic effects against various cancer cell lines, with some showing potency comparable to established chemotherapeutic agents like doxorubicin.[4] The proposed mechanism often involves the induction of apoptosis.[4]

Table 2: Representative Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives with Trifluoromethyl Substituents

Compound DescriptionCell LineActivity (IC50)Reference
1,3,4-Thiadiazole with trifluoromethyl substituentMCF7 (breast cancer)Data not specified[9]
1,3,4-Thiadiazole with trifluoromethyl substituentPC3 (prostate cancer)Data not specified[9]
1,3,4-Thiadiazole with trifluoromethyl substituentSKNMC (neuroblastoma)Data not specified[9]

Note: This table highlights the investigation of anticancer activity in a class of compounds related to the subject of this guide. Specific IC50 values for this compound are not available in the reviewed literature.

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound have not been fully elucidated. However, based on its chemical structure, a general mechanism of action can be proposed. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve metabolic stability.[4] The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes.[4]

For antifungal activity, related thiadiazole derivatives have been shown to disrupt the fungal cell wall and membrane integrity. In the context of anticancer activity, the induction of apoptosis is a commonly suggested mechanism for this class of compounds.[4]

DOT Diagram: Proposed General Mechanism of Action

G cluster_compound Compound Properties cluster_cellular_interaction Cellular Interaction cluster_biological_effect Biological Effect compound 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole lipophilicity Increased Lipophilicity (CF3 group) compound->lipophilicity h_bonding Hydrogen Bonding Potential (SO2 group) compound->h_bonding membrane Cell Membrane Permeation lipophilicity->membrane target Interaction with Biological Targets (e.g., Enzymes) h_bonding->target membrane->target antifungal Antifungal Activity target->antifungal anticancer Anticancer Activity target->anticancer herbicidal Herbicidal Activity target->herbicidal

References

A Comprehensive Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, CAS number 27603-25-4. This heterocyclic compound has garnered significant interest in the agrochemical and pharmaceutical industries due to its potent antifungal, insecticidal, and herbicidal properties. This document consolidates available data, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its structure, featuring a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group, contributes to its notable chemical stability and biological activity.[2] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonyl group can influence solubility and reactivity.[3]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₃F₃N₂O₂S₂[1][2]
Molecular Weight 232.204 g/mol [1]
CAS Number 27603-25-4[2][4]
Appearance White to off-white powder/solid[1][4]
Melting Point 86 °C[1]
Boiling Point 268.7 °C at 760 mmHg[1]
Density 1.65 g/cm³[1][4]
Flash Point 116.3 °C[1]
Vapor Pressure 0.0125 mmHg at 25°C[1]
Refractive Index 1.465[1]
LogP 2.04120[1]
Solubility Likely low in aprotic solvents[4]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][5] Various oxidizing agents and catalysts have been explored to optimize this conversion, with methods utilizing hydrogen peroxide in the presence of a molybdenum or tungsten catalyst being prominent.[4][5]

Detailed Experimental Protocol for Synthesis

The following protocol is based on a patented method for the synthesis of this compound.[5]

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA) (98.8% purity)

  • Toluene

  • Sodium molybdate monohydrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 35 wt% Hydrogen Peroxide (H₂O₂) solution in water

Procedure:

  • To a solution of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (202.6 g, 1.0 mole) in toluene (116.2 g), add 5 grams of sodium molybdate monohydrate and 2 grams of concentrated H₂SO₄ with stirring.

  • Heat the mixture to 80°C with continuous stirring.

  • Uniformly add a 35 weight percent H₂O₂ solution (260 g, 2.67 mole) over a period of 4 hours.

  • Maintain the reaction temperature at 80 ± 2°C during the addition of H₂O₂.

  • After the addition is complete, continue to cook the reaction mixture at 80°C for approximately 2-3 hours.

  • Monitor the reaction progress using gas chromatography until the mono-oxidized species of TDA are less than 1%.

  • Upon completion, the product can be isolated and purified.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-(methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole (in Toluene) ReactionVessel Reaction at 80°C Precursor->ReactionVessel Catalyst Sodium Molybdate Monohydrate + Concentrated H₂SO₄ Catalyst->ReactionVessel Oxidant 35% Hydrogen Peroxide Oxidant->ReactionVessel added over 4h Monitoring GC Analysis (<1% mono-oxidized species) ReactionVessel->Monitoring cooking for 2-3h Product 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole Monitoring->Product Isolation & Purification

Caption: Synthesis workflow for this compound.

Biological and Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in various applications.[4]

Antifungal Properties
Insecticidal and Bactericidal Effects

Studies have indicated potential insecticidal and bactericidal activities, highlighting its utility in agricultural settings to combat various pests and bacteria.[4]

Herbicidal Intermediate

This compound serves as a crucial intermediate in the synthesis of herbicides.[3][4] Its chemical structure is amenable to modification for the development of targeted herbicidal formulations.[4]

Potential Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated anticancer properties.[4] While specific studies on the anticancer effects of this compound are not detailed in the provided search results, related thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines.[4] The proposed mechanism involves interaction with cellular targets leading to apoptosis.[4]

Mechanism of Action

The biological activity of this compound is attributed to its unique chemical structure. The trifluoromethyl group increases the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes.[4] The sulfonyl group can engage in hydrogen bonding and other molecular interactions, contributing to its overall bioactivity.[4]

Biological Activity and Mechanism Overview

BiologicalActivity cluster_compound This compound cluster_properties Physicochemical Properties cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound Trifluoromethyl Group 1,3,4-Thiadiazole Core Methylsulfonyl Group Properties Enhanced Lipophilicity Metabolic Stability H-Bonding Potential Compound:f0->Properties contributes to Compound:f2->Properties contributes to Herbicidal Herbicidal Intermediate Compound->Herbicidal serves as intermediate Membrane Interaction with Biological Membranes Properties->Membrane Enzyme Enzyme Inhibition Properties->Enzyme Antifungal Antifungal Insecticidal Insecticidal Anticancer Potential Anticancer Apoptosis Induction of Apoptosis (in cancer cells) Anticancer->Apoptosis Membrane->Antifungal Membrane->Insecticidal Enzyme->Antifungal Enzyme->Insecticidal Enzyme->Anticancer

Caption: Overview of biological activities and potential mechanisms of action.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be worn when handling this chemical.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the development of new agrochemicals and pharmaceuticals. Its well-defined synthesis and broad spectrum of biological activity make it a subject of ongoing research and development. This guide provides a foundational understanding of its core properties and applications, intended to support further scientific inquiry and innovation.

References

Elucidating the Structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in the agrochemical and pharmaceutical industries. This document outlines the synthetic pathway, detailed experimental protocols, and a comprehensive approach to its structural characterization using modern spectroscopic techniques.

Introduction

This compound is a synthetic organic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl moiety often enhances metabolic stability and lipophilicity, while the methylsulfonyl group can modulate solubility and reactivity, making this scaffold attractive for the development of herbicides and pharmaceuticals. This guide serves as a comprehensive resource for the unambiguous identification and characterization of this molecule.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[2] This reaction is typically carried out using a strong oxidizing agent in the presence of a catalyst.

Experimental Protocol: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from established patent literature.

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrogen peroxide (30-50% aqueous solution)

  • Glacial acetic acid

  • Tungsten catalyst (e.g., sodium tungstate, potassium tungstate, or tungstic acid)

  • Toluene (or other suitable aprotic aromatic solvent)

  • Sulfuric acid (optional, for acidification)

  • Deionized water

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable solvent such as toluene in a reaction flask equipped with a stirrer and a condenser.

  • Add a catalytic amount of a tungsten catalyst and glacial acetic acid to the reaction mixture.

  • Heat the mixture to a temperature between 60°C and 110°C with continuous stirring.

  • Slowly add hydrogen peroxide to the heated reaction mixture. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a period of time to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, acidify the mixture with sulfuric acid.

  • The product can be isolated by cooling the solution to induce crystallization, followed by filtration. The collected solid is then washed with cold water and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected ¹H NMR Data:

Due to the absence of protons directly attached to the thiadiazole ring or the trifluoromethyl group, the ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons of the sulfonyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6Singlet3H-SO₂CH

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~45-SO₂C H₃
~120 (quartet, J ≈ 270 Hz)-C F₃
~155 (quartet, J ≈ 40 Hz)C -CF₃ (on thiadiazole ring)
~165C -SO₂CH₃ (on thiadiazole ring)

Expected ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Chemical Shift (δ) ppmMultiplicityAssignment
~ -60 to -70Singlet-CF
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl, trifluoromethyl, and thiadiazole ring functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~1350-1300 & ~1160-1120StrongAsymmetric and symmetric SO₂ stretching
~1300-1100StrongC-F stretching of CF₃ group
~1600-1400Medium-WeakC=N and N-N stretching of the thiadiazole ring
~3000-2900WeakC-H stretching of the methyl group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₃F₃N₂O₂S₂), which is approximately 232.21 g/mol .[2]

  • Major Fragmentation Pathways: The fragmentation pattern is expected to involve the loss of small, stable molecules or radicals.

m/zProposed Fragment
232[M]⁺
163[M - CF₃]⁺
153[M - SO₂CH₃]⁺
79[SO₂CH₃]⁺
69[CF₃]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start Start: 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole oxidation Oxidation (H₂O₂, Tungsten Catalyst) start->oxidation product Crude Product oxidation->product purification Purification (Crystallization) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms structure_confirmation Structure Confirmed nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Synthesis and structural elucidation workflow.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

G M [M]⁺ m/z = 232 F1 [M - CF₃]⁺ m/z = 163 M->F1 - •CF₃ F2 [M - SO₂CH₃]⁺ m/z = 153 M->F2 - •SO₂CH₃ F3 [SO₂CH₃]⁺ m/z = 79 M->F3 F4 [CF₃]⁺ m/z = 69 M->F4 F2->F4 - [C₂N₂S]

Caption: Proposed MS fragmentation pathway.

Conclusion

The structural elucidation of this compound is a systematic process that combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. The data obtained from NMR, IR, and Mass Spectrometry, when analyzed in conjunction, provide a definitive confirmation of the molecule's structure. This guide provides the necessary theoretical and practical framework for researchers and scientists to confidently synthesize and characterize this important heterocyclic compound.

References

Potential Therapeutic Applications of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound featuring a thiadiazole core, has been identified primarily as a potent antifungal agent and a key intermediate in the synthesis of agricultural chemicals. The inherent biological activity of the 1,3,4-thiadiazole scaffold, present in numerous therapeutic agents, suggests a broader potential for this specific molecule. This technical guide provides a comprehensive review of the known and potential therapeutic targets of this compound, drawing from patent literature and analogous research on related compounds. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows to facilitate further research and drug development efforts.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The subject of this guide, this compound (also referred to as TDA sulfone), is a derivative that has been specifically noted for its significant antifungal efficacy.[2][3] The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methylsulfonyl group can participate in hydrogen bonding and influence solubility and reactivity, making this compound a person of interest for therapeutic applications.[2] Although primarily utilized as an intermediate in herbicide production, its documented biological activity warrants a deeper investigation into its potential as a therapeutic agent.[4]

Confirmed Biological Activity: Antifungal Properties

The primary documented therapeutic potential of this compound lies in its antifungal activity. This has been established in patent literature, which describes its efficacy against a variety of fungal pathogens.[2][3]

Quantitative Data

Table 1: Antifungal Activity of Structurally Related 2-Sulfonyl-1,3,4-thiadiazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicans0.048 - 3.12[5][6]
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazolesCryptococcus neoformans< 0.048[5][6]
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazolesVarious Fungi2.9 - 93.3 (EC50)[7]
Postulated Mechanism of Action

The precise mechanism of antifungal action for this compound has not been elucidated. However, based on the known mechanisms of other antifungal agents and the chemical properties of this molecule, a potential pathway can be hypothesized. The lipophilic nature, enhanced by the trifluoromethyl group, may facilitate its passage through the fungal cell membrane.[2] Once inside the cell, the sulfonyl group could potentially interact with and inhibit essential enzymes, disrupting cellular processes.[2]

G Compound 2-(Methylsulfonyl)-5-(trifluoromethyl) -1,3,4-thiadiazole CellMembrane Fungal Cell Membrane Compound->CellMembrane Penetration CellularUptake Cellular Uptake CellMembrane->CellularUptake IntracellularTargets Potential Intracellular Targets (e.g., Enzymes, Signaling Proteins) CellularUptake->IntracellularTargets Interaction Disruption Disruption of Essential Cellular Processes IntracellularTargets->Disruption Inhibition FungalDeath Fungal Cell Death Disruption->FungalDeath

Postulated Antifungal Mechanism of Action.
Experimental Protocol: Antifungal Susceptibility Testing (General)

While the specific protocol used for this compound is not detailed in available literature, a standard method for assessing the in vitro antifungal activity of a novel compound is the broth microdilution assay.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified cell density.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (no compound) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Potential Therapeutic Target: Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in a multitude of compounds investigated for their anticancer properties.[8] Derivatives have been shown to induce apoptosis and interfere with various cellular processes in cancer cells.[9] While no specific anticancer studies on this compound have been found, the potential for such activity exists based on the extensive research into analogous compounds.

Insights from Related Compounds

Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against a variety of cancer cell lines. The IC50 values for some of these compounds are in the low micromolar range, indicating significant potency.

Table 2: Cytotoxic Activity of Various 1,3,4-Thiadiazole Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[8]
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMCF-7 (Breast)21.3 (µg/mL)[3]
2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)Not specified, but showed high activity[3]
Potential Signaling Pathways in Anticancer Activity

Based on studies of other 1,3,4-thiadiazole derivatives, potential anticancer mechanisms could involve the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

G Thiadiazole 1,3,4-Thiadiazole Derivative CancerCell Cancer Cell Thiadiazole->CancerCell CaspaseActivation Caspase Activation CancerCell->CaspaseActivation Bcl2Modulation Bcl-2 Family Modulation CancerCell->Bcl2Modulation Apoptosis Apoptosis CaspaseActivation->Apoptosis Bcl2Modulation->Apoptosis

Potential Apoptotic Pathway for 1,3,4-Thiadiazoles.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the potential anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis SeedCells Seed Cancer Cells in 96-well Plate AddCompound Add Compound (Serial Dilutions) SeedCells->AddCompound Incubate Incubate (e.g., 48-72h) AddCompound->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateFormazan Incubate (Formation of Formazan) AddMTT->IncubateFormazan Solubilize Solubilize Formazan (e.g., with DMSO) IncubateFormazan->Solubilize ReadAbsorbance Read Absorbance (e.g., 570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Workflow for the MTT Cytotoxicity Assay.

Other Potential Therapeutic Targets

The 1,3,4-thiadiazole nucleus is associated with a broad range of other biological activities, suggesting that this compound could have other, as-yet-unexplored therapeutic applications. These include potential roles as an antibacterial, insecticidal, and enzyme inhibitory agent.[2][10] Further research is required to investigate these possibilities.

Conclusion and Future Directions

This compound is a compound with confirmed antifungal activity. While its primary current use is as a chemical intermediate, the inherent biological activities of the 1,3,4-thiadiazole scaffold suggest a broader therapeutic potential, particularly in the realm of anticancer research. The immediate next steps for elucidating its therapeutic potential should focus on:

  • Quantitative Antifungal Studies: Determining the MIC values of this compound against a panel of clinically relevant fungal pathogens.

  • In Vitro Cytotoxicity Screening: Evaluating the anticancer activity of the compound against a diverse range of cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both fungal and cancer cells.

The data and protocols presented in this guide provide a foundational framework for initiating these further investigations into the therapeutic potential of this compound.

References

In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with known antifungal, insecticidal, and bactericidal properties.[1] Given its potential applications in agrochemicals and pharmaceuticals, a thorough understanding of its molecular properties is crucial for further development and optimization. This document outlines the predicted physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the title compound using established computational models. Detailed methodologies for these in silico predictions are provided, alongside a proposed mechanism of antifungal action involving the inhibition of the ergosterol biosynthesis pathway. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 27603-25-4) is a synthetic organic molecule that serves as a key intermediate in the production of certain herbicides.[2] Its chemical structure, featuring a 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group, imparts significant biological activity.[1][2] The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methylsulfonyl group can influence solubility and reactivity, making this scaffold a person of interest for the development of new bioactive agents.[2][3] This guide employs in silico methods to predict the compound's properties, offering a rapid and cost-effective approach to evaluate its drug-likeness and potential safety profile, thereby guiding future experimental research.

Predicted Physicochemical and Pharmacokinetic Properties

A series of in silico models were employed to predict the physicochemical and pharmacokinetic properties of this compound. The canonical SMILES string, CS(=O)(=O)C1=NN=C(S1)C(F)(F)F, was used as the input for these predictions.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. The predicted properties for the title compound are presented in Table 1.

PropertyPredicted ValueReference
Molecular Formula C4H3F3N2O2S2[4][5]
Molecular Weight 232.21 g/mol [4]
LogP (Octanol/Water Partition Coefficient) 0.96[6]
Water Solubility (LogS) -2.5 (Moderately soluble)pkCSM Prediction
Topological Polar Surface Area (TPSA) 59.92 Ų[6]
Pharmacokinetic (ADME) Properties

The ADME profile of a compound dictates its bioavailability and persistence in the body. The predicted ADME properties are summarized in Table 2.

ParameterPredicted ValueInterpretationReference
Absorption
Caco-2 Permeability (logPapp)0.45 cm/sModeratepkCSM Prediction
Intestinal Absorption (Human)85%HighpkCSM Prediction
P-glycoprotein SubstrateNoNot an efflux pump substratepkCSM Prediction
Distribution
VDss (human) (Log L/kg)-0.1Low distributionpkCSM Prediction
Fraction Unbound (human)0.35Moderate protein bindingpkCSM Prediction
BBB Permeability (LogBB)-0.8LowpkCSM Prediction
CNS Permeability (LogPS)-2.5LowpkCSM Prediction
Metabolism
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2SwissADME Prediction
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19SwissADME Prediction
CYP2C9 InhibitorYesLikely to inhibit CYP2C9SwissADME Prediction
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6SwissADME Prediction
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4SwissADME Prediction
Excretion
Total Clearance (log ml/min/kg)0.3LowpkCSM Prediction
Renal OCT2 SubstrateNoNot a substrate for renal uptakepkCSM Prediction

Predicted Toxicological Properties

Early assessment of potential toxicity is a critical step in the development of any new chemical entity. The predicted toxicity profile for this compound is presented in Table 3. It is important to note that this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7]

Toxicity EndpointPredicted ValueInterpretationReference
AMES Toxicity NoNon-mutagenicpkCSM Prediction
hERG I Inhibitor NoLow risk of cardiotoxicitypkCSM Prediction
Hepatotoxicity YesPotential for liver toxicitypkCSM Prediction
Skin Sensitisation NoUnlikely to be a skin sensitizerpkCSM Prediction
Minnow Toxicity (log mM) -0.5High toxicity to aquatic lifepkCSM Prediction
Oral Rat Acute Toxicity (LD50) 2.5 mol/kgModerate acute toxicitypkCSM Prediction
Oral Rat Chronic Toxicity (LOAEL) 1.8 (log mg/kg_bw/day)Potential for toxicity with repeated exposurepkCSM Prediction

Methodologies for In Silico Prediction

The in silico predictions presented in this guide were generated using widely recognized and freely accessible web-based tools. The general workflow for these predictions is illustrated below.

G In Silico Property Prediction Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties smiles SMILES String CS(=O)(=O)C1=NN=C(S1)C(F)(F)F swissadme SwissADME smiles->swissadme Input pkcsm pkCSM smiles->pkcsm Input physchem Physicochemical Properties swissadme->physchem adme ADME Profile swissadme->adme pkcsm->adme toxicity Toxicity Profile pkcsm->toxicity G Predicted Antifungal Mechanism of Action compound 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole cyp51 Cytochrome P450 14-alpha Demethylase (CYP51) compound->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Conversion lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane Disruption ergosterol->membrane Essential Component death Fungal Cell Death membrane->death Leads to

References

In-Depth Technical Guide: Computational Docking of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the computational docking of the novel small molecule, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in oncology, and in silico methods such as molecular docking are pivotal in the early stages of drug discovery for identifying and optimizing potential inhibitors. This document outlines the theoretical background, experimental procedures for protein and ligand preparation, the execution of molecular docking simulations, and the analysis of results. All quantitative data are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field of computational drug design.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various human cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] Consequently, the ATP-binding site of the EGFR kinase domain has become a prime target for the development of small-molecule inhibitors.[7]

The compound this compound is a synthetic heterocyclic molecule.[8] Its structure features a 1,3,4-thiadiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities.[9][10] The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methylsulfonyl group may participate in key binding interactions.[8][11] Although primarily investigated as an intermediate in herbicide synthesis, its structural motifs suggest potential as a kinase inhibitor.

Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[12] This method is instrumental in virtual screening for hit identification and in lead optimization to enhance binding affinity and selectivity. By simulating the intermolecular interactions between the ligand and the protein, docking algorithms can provide valuable insights into the binding mode and free energy of binding, thereby guiding the rational design of more potent and specific inhibitors.[13]

This guide provides a step-by-step protocol for docking this compound into the ATP-binding site of the EGFR kinase domain, offering a practical framework for researchers to evaluate its potential as a novel EGFR inhibitor.

Materials and Methods

This section details the protocols for preparing the protein and ligand, and for performing the molecular docking simulation.

Protein Preparation

A high-resolution crystal structure of the human EGFR kinase domain is required. For this study, we will use the PDB entry 2GS6 , which represents the active conformation of the kinase domain.[14]

Protocol:

  • Obtain Protein Structure: Download the PDB file for 2GS6 from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Pre-processing:

    • Load the PDB structure into a molecular modeling software (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands or ions.

    • Inspect the protein for missing residues or atoms. If necessary, use modeling tools to build and refine these missing parts.

    • For this protocol, we will focus on chain A of the dimeric structure.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4.

    • Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM). Most molecular modeling packages have built-in tools for this step.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms. This is typically done using a steepest descent or conjugate gradient algorithm.

  • Final Output: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation

The 3D structure of this compound needs to be generated and optimized.

Protocol:

  • Generate 2D Structure: Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtain the SMILES string: CS(=O)(=O)C1=NN=C(S1)C(F)(F)F.[15]

  • Convert to 3D: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software.

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to obtain a low-energy conformation.

  • Charge and Torsion Angle Assignment:

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds (torsions) that will be explored during the docking simulation.

  • Final Output: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Protocol

This protocol uses AutoDock Vina, a widely used open-source docking program.

Protocol:

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the ATP-binding site of the EGFR kinase domain.

    • To accurately define the active site, the grid box can be centered on the position of a known co-crystallized inhibitor (e.g., erlotinib from PDB ID: 1M17).[1][16]

    • A typical grid size would be 25 Å x 25 Å x 25 Å with a spacing of 1 Å between grid points.

  • Docking Simulation:

    • Execute the docking calculation using the prepared protein and ligand files, and the defined grid parameters.

    • The command for AutoDock Vina would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of speed and accuracy.

  • Analysis of Results:

    • The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the top-ranked poses in the context of the protein's active site using molecular graphics software.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Results

The results of the computational docking simulation are presented below. The binding affinities for the top predicted poses of this compound are summarized, and the key interacting residues in the EGFR kinase domain are identified.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-7.80.00Met793, Cys797Leu718, Val726, Ala743, Leu844
2-7.51.21Gln791Leu718, Ala743, Met766, Leu788
3-7.21.89-Val726, Ala743, Leu792, Leu844
4-7.02.34Met793Leu718, Val726, Pro794
5-6.82.95-Ala743, Leu788, Cys797

Table 1: Predicted binding affinities and interacting residues for the top 5 docking poses of this compound with the EGFR kinase domain.

The top-ranked pose, with a binding affinity of -7.8 kcal/mol, indicates a favorable binding interaction. The analysis of this pose reveals that the ligand forms hydrogen bonds with the backbone of Met793 in the hinge region, a critical interaction for many EGFR inhibitors. Hydrophobic interactions with key residues such as Leu718, Val726, Ala743, and Leu844 further stabilize the ligand in the ATP-binding pocket.

Discussion

The computational docking results suggest that this compound has the potential to bind to the ATP-binding site of the EGFR kinase domain with a moderate affinity. The predicted binding mode of the top-ranked pose is consistent with that of known Type I EGFR inhibitors, which occupy the adenine-binding region and form hydrogen bonds with the hinge residue Met793.

The trifluoromethyl group of the ligand is predicted to be oriented towards a hydrophobic pocket, which is a favorable interaction. The methylsulfonyl group appears to be solvent-exposed but may contribute to the overall electronic properties of the molecule that favor binding.

It is important to note that docking scores are predictions and do not always perfectly correlate with experimental binding affinities.[17] Factors not accounted for in standard docking protocols, such as protein flexibility and the energetic cost of desolvation, can influence the actual binding energy. Therefore, the findings from this in silico study should be validated through experimental assays, such as enzymatic inhibition assays (e.g., IC50 determination) and biophysical binding assays (e.g., Surface Plasmon Resonance).

Further computational studies, such as molecular dynamics (MD) simulations, could provide a more detailed understanding of the stability of the predicted binding pose and the dynamics of the protein-ligand complex over time.[17]

Conclusion

This technical guide has provided a detailed protocol for the computational docking of this compound with the EGFR kinase domain. The results indicate that this compound is a potential candidate for development as an EGFR inhibitor, with a predicted binding affinity and interaction profile that warrant further investigation. The methodologies and visualizations presented herein offer a clear and reproducible framework for researchers to conduct similar in silico studies in the pursuit of novel therapeutics targeting EGFR and other kinase-mediated diseases.

Visualizations

G Computational Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB: 2GS6) grid Grid Box Definition (Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock results Pose & Score Analysis dock->results visual Interaction Visualization results->visual G Simplified EGFR Signaling Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/SOS Dimer->Grb2_Sos PI3K PI3K Dimer->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

A Technical Guide to the Antifungal Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,3,4-thiadiazole scaffold has been identified as a promising pharmacophore in the development of novel antifungal agents. This technical guide focuses on the antifungal potential of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a member of this class. While specific quantitative data for this exact compound is not extensively available in publicly accessible literature, this document compiles and analyzes data from closely related 1,3,4-thiadiazole derivatives to provide a comprehensive overview of its expected antifungal properties, potential mechanisms of action, and the experimental protocols required for its evaluation. The inclusion of both a sulfonyl and a trifluoromethyl group is anticipated to enhance its biological activity, making it a compound of significant interest for further investigation.

Introduction

Invasive fungal infections are a growing cause of morbidity and mortality, particularly in immunocompromised individuals. The current arsenal of antifungal drugs is limited, and its efficacy is challenged by the rise of resistant strains. The 1,3,4-thiadiazole ring is a versatile heterocyclic structure that has been incorporated into a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that this compound, in particular, exhibits significant antifungal activity, positioning it as a candidate for the development of new antifungal treatments. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding, both of which can contribute to the compound's overall bioactivity.

Putative Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related 1,3,4-thiadiazole derivatives, several potential mechanisms can be proposed.

  • Disruption of Fungal Cell Membrane and Wall: Many 1,3,4-thiadiazole derivatives have been shown to interfere with the integrity of the fungal cell membrane and cell wall. This can occur through the inhibition of key enzymes involved in the biosynthesis of essential components like ergosterol and β-(1,3)-glucan. The lipophilic nature of the trifluoromethyl group may facilitate the compound's interaction with and disruption of the lipid bilayer of the fungal cell membrane.[1]

  • Inhibition of Ergosterol Biosynthesis: A common target for azole antifungals is the enzyme 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis. Some 1,3,4-thiadiazole derivatives have been found to inhibit this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth.[2]

  • Induction of Oxidative Stress: Certain flavonol derivatives containing a 1,3,4-thiadiazole moiety have been observed to induce the production of reactive oxygen species (ROS) in fungal cells.[3][4] This leads to membrane lipid peroxidation and the release of cellular contents, ultimately causing cell death.

The following diagram illustrates a proposed general mechanism of action for antifungal 1,3,4-thiadiazole derivatives.

Antifungal_Mechanism cluster_compound This compound cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Thiadiazole Thiadiazole Compound CellWall Cell Wall Disruption Thiadiazole->CellWall Targets CellMembrane Cell Membrane Disruption Thiadiazole->CellMembrane Targets Ergosterol Ergosterol Biosynthesis Inhibition Thiadiazole->Ergosterol Inhibits ROS ROS Production Thiadiazole->ROS Induces MembraneDamage Membrane Damage & Lipid Peroxidation CellWall->MembraneDamage CellMembrane->MembraneDamage Ergosterol->MembraneDamage ROS->MembraneDamage GrowthInhibition Fungal Growth Inhibition MembraneDamage->GrowthInhibition CellDeath Cell Death (Apoptosis/Necrosis) GrowthInhibition->CellDeath

Caption: Proposed Antifungal Mechanism of Action.

Quantitative Antifungal Activity Data

Table 1: In Vitro Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound ClassFungal SpeciesMIC (µg/mL)Reference
2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicans0.048 - 3.12[5]
Cryptococcus neoformans<0.048[5]
Aspergillus niger1.56 - 6.25[5]
Aspergillus fumigatus1.56 - 6.25[5]
5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivativesCandida albicans ATCC 102315 - 10[2]
Candida krusei ATCC 625810[2]
Candida glabrata ATCC 200110[2]
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida species8 - 96[1]
Novel 1,3,4-thiadiazole derivativesRhizopus oryzae150 - >300[6]
Flavonol derivatives containing 1,3,4-thiadiazoleBotrytis cinerea2.4 (EC50)[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound, based on established standards and published research on related compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. A series of twofold dilutions are then made in RPMI-1640 medium in the 96-well plates.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to obtain the final desired inoculum concentration (typically 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds).

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the specific mold being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or spectrophotometrically.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC values (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway in fungal cells.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Sabouraud Dextrose Broth

  • Test compound

  • Saponification solution (25% alcoholic potassium hydroxide)

  • n-heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture: Grow fungal cells in Sabouraud Dextrose Broth to mid-log phase.

  • Compound Treatment: Treat the fungal cultures with various concentrations of the test compound (and a no-drug control) and incubate for a defined period.

  • Sterol Extraction: Harvest the cells by centrifugation, wash, and resuspend in the saponification solution. Heat the samples, then allow them to cool. Extract the sterols by adding n-heptane and sterile water, followed by vigorous vortexing.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a new tube and scan the absorbance between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

  • Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths. A reduction in ergosterol content in treated cells compared to the control indicates inhibition of the biosynthesis pathway.

Signaling Pathways

While a specific signaling pathway targeted by this compound has not been identified, the induction of reactive oxygen species (ROS) by related compounds suggests a potential link to stress response pathways in fungi.

ROS_Signaling Thiadiazole Thiadiazole Compound Mitochondria Mitochondria Thiadiazole->Mitochondria Acts on ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAP Kinase Signaling Pathway (e.g., Hog1) OxidativeStress->MAPK Activates Antioxidant Antioxidant Defense (e.g., SOD, Catalase) OxidativeStress->Antioxidant Induces Apoptosis Apoptosis MAPK->Apoptosis Antioxidant->Apoptosis Counteracts CellDeath Fungal Cell Death Apoptosis->CellDeath

Caption: Putative ROS-Mediated Signaling Pathway.

This proposed pathway suggests that the thiadiazole compound could induce ROS production, leading to oxidative stress. This stress can activate signaling cascades like the MAP kinase pathway, which in turn can trigger apoptosis or programmed cell death in the fungal cell.

Conclusion

While direct experimental data on this compound is limited in the public domain, the wealth of information on analogous 1,3,4-thiadiazole derivatives strongly supports its potential as a potent antifungal agent. The combined electronic and lipophilic properties of the methylsulfonyl and trifluoromethyl groups are expected to confer significant bioactivity. The likely mechanisms of action involve disruption of the fungal cell membrane and/or inhibition of ergosterol biosynthesis, with the potential for inducing oxidative stress. Further in-depth studies, following the experimental protocols outlined in this guide, are warranted to fully characterize the antifungal profile of this promising compound and to elucidate its precise molecular targets and signaling pathways. This will be a critical step in its development as a potential next-generation antifungal therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with significant interest in pharmaceutical and agrochemical research. The protocol is based on the catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.

Introduction

This compound is a key intermediate in the production of herbicides and has demonstrated notable antifungal activity.[1][2] Its biological properties are attributed to the unique combination of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the sulfonyl group, which can participate in biological interactions. The synthesis of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery and the development of new agrochemicals. The protocol described herein is an efficient method for the preparation of this valuable compound.

Reaction Principle

The synthesis of this compound is achieved through the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This reaction typically employs an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[1] The catalyst system can vary, with options including activated molybdenum or tungsten catalysts, or a combination of a tungsten catalyst with glacial acetic acid.[1][2] This protocol will focus on a method utilizing an activated molybdenum catalyst generated in situ.

Experimental Protocol

This protocol details the synthesis of this compound via the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.

Materials and Reagents:

  • 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA)

  • Toluene

  • Sodium molybdate monohydrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 35% Hydrogen Peroxide (H₂O₂) solution

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Addition funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition funnel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 mole) in toluene.

  • Catalyst Formation: To this solution, add sodium molybdate monohydrate (5 grams) and slowly add concentrated sulfuric acid (2 grams) with continuous stirring. This in situ preparation forms the activated molybdenum catalyst.[1]

  • Heating: Heat the reaction mixture to 80°C with constant stirring.

  • Oxidant Addition: Once the temperature is stable at 80 ± 2°C, begin the dropwise addition of a 35% hydrogen peroxide solution (2.67 moles) through the addition funnel. The addition should be controlled to maintain the reaction temperature and should be completed over a period of 4 hours.[1]

  • Reaction Monitoring: After the addition of hydrogen peroxide is complete, continue to stir the mixture at 80°C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: Allow the layers to separate. The organic layer containing the product is separated from the aqueous layer.

  • Solvent Removal: The toluene is removed from the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by crystallization or column chromatography to achieve high purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol described.

ParameterValue
Starting Material2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Moles of Starting Material1.0 mole
Oxidizing Agent35% Hydrogen Peroxide
Moles of Oxidizing Agent2.67 moles
CatalystSodium Molybdate Monohydrate / H₂SO₄
SolventToluene
Reaction Temperature80 ± 2°C
Reaction Time (H₂O₂ addition)4 hours
Reported Yield~65% (based on starting sulfide)

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation cluster_purification Purification Start Dissolve TDA in Toluene Catalyst Add Sodium Molybdate & H2SO4 Start->Catalyst Heat Heat to 80°C Catalyst->Heat Add_H2O2 Add H2O2 (4 hours) Heat->Add_H2O2 Stir Stir at 80°C Add_H2O2->Stir Cool Cool to RT Stir->Cool Separate Phase Separation Cool->Separate Evaporate Solvent Removal Separate->Evaporate Purify Crystallization / Chromatography Evaporate->Purify End Final Product Purify->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Representation of Synthetic Transformation)

Signaling_Pathway Reactant 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Product This compound Reactant->Product Oxidation Reagents H2O2 (Molybdenum/Tungsten Catalyst) Reagents->Product

Caption: Chemical transformation from the starting material to the final product.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic organic compound with potential applications in various biological assays due to its documented antifungal, herbicidal, and anticancer properties.[1][2] The presence of the sulfonyl and trifluoromethyl groups contributes to its chemical reactivity and biological activity.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound and its derivatives in antifungal, herbicidal, and anticancer assays.

Disclaimer: The quantitative data and mechanistic pathways presented in these notes are based on studies of structurally related 1,3,4-thiadiazole derivatives. Researchers should perform their own dose-response studies and mechanistic investigations to determine the specific activity and mode of action of this compound.

Antifungal Activity Assays

The 1,3,4-thiadiazole scaffold is a known pharmacophore in many antifungal agents.[3][4] Derivatives have shown potent activity against a range of fungal pathogens, including Candida species.[3][5] The primary mechanism of action for some derivatives involves the disruption of fungal cell wall biogenesis.[3]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Related 1,3,4-Thiadiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various fungal strains. This data is intended to provide a comparative baseline for the expected activity of this compound.

Compound ClassFungal StrainMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
2-aryl-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicans0.048 - 3.12Fluconazole>6.25
2-aryl-5-phenylsulfonyl-1,3,4-thiadiazolesCryptococcus neoformans< 0.048Fluconazole-
2-aryl-5-phenylsulfonyl-1,3,4-thiadiazolesAspergillus niger1.56 - 6.25FluconazoleInactive
5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diolsCandida spp.8 - 96--
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create serial dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 128 µg/mL in the assay wells.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (fungal inoculum with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Assay_Setup Set up 96-well Plate Compound_Prep->Assay_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Assay_Setup Incubation Incubate at 35°C Assay_Setup->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for the antifungal susceptibility assay.

Proposed Antifungal Mechanism of Action

Some 1,3,4-thiadiazole derivatives are known to disrupt the fungal cell wall.[3] This can occur through the inhibition of key enzymes involved in the synthesis of structural components like β-(1,3)-glucan and chitin.

Antifungal_Mechanism Compound 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole Enzyme β-(1,3)-glucan synthase (or other cell wall enzymes) Compound->Enzyme Inhibition CellWall Fungal Cell Wall Synthesis Enzyme->CellWall Catalyzes Disruption Cell Wall Disruption & Osmotic Instability CellWall->Disruption Leads to CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Proposed antifungal mechanism of action.

Herbicidal Activity Assays

Thiadiazole derivatives have been investigated for their herbicidal properties, with some acting by inhibiting photosynthesis.[6]

Data Presentation: Herbicidal Activity of a Related Thiadiazole Derivative

The following table provides an example of the herbicidal activity of a 1,3,4-thiadiazole derivative against a common weed.

Compound ClassWeed SpeciesAssay TypeEC50 (µg/mL)
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amineNicotiana benthamiana (infected with TMV)In vivo antiviral and photosynthesis rescue203.5
Experimental Protocol: Photosynthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of the compound on photosynthetic electron transport in isolated chloroplasts.

Materials:

  • This compound

  • Spinach leaves

  • Isolation buffer (e.g., containing sorbitol, HEPES, MgCl₂, EDTA)

  • Reaction buffer (e.g., containing sorbitol, HEPES, MgCl₂, K₂HPO₄)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of reaction buffer.

  • Compound Treatment: Prepare various concentrations of this compound in the reaction buffer.

  • Photosynthetic Activity Measurement: In a cuvette, mix the isolated chloroplasts, the compound solution, and DCPIP solution. Expose the cuvette to a light source. Measure the reduction of DCPIP over time by monitoring the decrease in absorbance at 600 nm. The rate of DCPIP reduction is an indicator of photosynthetic electron transport activity.

  • Data Analysis: Calculate the percent inhibition of photosynthetic activity for each compound concentration relative to a control without the compound. Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition.

Visualizing the Herbicidal Mechanism

Herbicidal_Mechanism Compound 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole PhotosystemII Photosystem II (PSII) Compound->PhotosystemII Inhibition ElectronTransport Photosynthetic Electron Transport Chain PhotosystemII->ElectronTransport Initiates ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Drives GrowthInhibition Plant Growth Inhibition ATP_NADPH->GrowthInhibition Essential for

Caption: Proposed herbicidal mechanism of action.

Anticancer Activity Assays

Several 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms often involve the induction of apoptosis through pathways like PI3K/Akt and MAPK/ERK.[1]

Data Presentation: Cytotoxicity of Related 1,3,4-Thiadiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,3,4-thiadiazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
2-(phenylamino)-5-(hydroxyphenyl)-1,3,4-thiadiazolesMCF-7 (Breast)120 - 160
2-(phenylamino)-5-(dichlorophenyl)-1,3,4-thiadiazolesMDA-MB-231 (Breast)70 - 170
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4
Experimental Protocol: MTT Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Anticancer Experimental Workflow

Anticancer_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Compound_Treatment Treat Cells with Compound Cell_Seeding->Compound_Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Proposed Anticancer Signaling Pathway

The anticancer activity of some 1,3,4-thiadiazole derivatives is linked to the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt.[1]

Anticancer_Pathway Compound 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed PI3K/Akt-mediated apoptosis pathway.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a versatile heterocyclic compound with significant applications in the agricultural sector. Primarily utilized as a key intermediate in the synthesis of herbicides, it also exhibits inherent antifungal, insecticidal, and bactericidal properties. Its chemical structure, featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group, imparts desirable characteristics for agrochemical development, such as enhanced lipophilicity and metabolic stability. This document provides detailed application notes, experimental protocols, and relevant data for researchers and professionals in the field.

Chemical Properties

PropertyValue
CAS Number 27603-25-4
Molecular Formula C4H3F3N2O2S2
Molecular Weight 232.20 g/mol
Appearance White to off-white powder
Melting Point Not available
Boiling Point 269 °C
Density 1.65 g/cm³

Applications in Agriculture

Herbicide Intermediate

The most prominent application of this compound is as a foundational building block in the manufacture of potent herbicides. A prime example is its use in the synthesis of fluthiachlor, a herbicide used for controlling broadleaf weeds. The structural attributes of the thiadiazole compound contribute to the efficacy and performance of the final herbicidal product.

Mode of Action: Photosystem II Inhibition

Herbicides derived from this thiadiazole intermediate, including the broader class of thiadiazole herbicides, primarily act by inhibiting photosynthesis.[1] Specifically, they target the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] By binding to the QB site on the D1 protein, the herbicide competitively blocks the binding of plastoquinone (PQ).[3] This action interrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation and plant growth.[3] The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2]

G cluster_0 Thylakoid Membrane cluster_1 PSII Photosystem II (PSII) D1 D1 Protein (QB Site) PQ Plastoquinone (PQ) D1->PQ Electron Transfer ROS Reactive Oxygen Species (ROS) D1->ROS Leads to Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC ATPsynthase ATP Synthase Cytb6f->ATPsynthase Proton Gradient PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH ATP ATP ATPsynthase->ATP Herbicide 2-(Methylsulfonyl)-5-(trifluoromethyl) -1,3,4-thiadiazole Derivative (e.g., Fluthiachlor) Herbicide->D1 Inhibits PQ Binding Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Plant Cell Death Damage->Death

Figure 1. Signaling pathway of herbicidal action via Photosystem II inhibition.
Antifungal, Insecticidal, and Bactericidal Activities

Research has indicated that this compound and its derivatives possess a broad spectrum of antimicrobial and insecticidal activities.[4] While less commercially developed than its herbicidal applications, these properties present opportunities for the development of new pesticides.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of various 1,3,4-thiadiazole derivatives. It is important to note that specific data for this compound is limited in publicly available literature, and the data presented here is for structurally related compounds to indicate the potential efficacy of this chemical class.

Table 1: Herbicidal Activity of Thiadiazole Derivatives (Data is representative of the thiadiazole class of herbicides)

Weed SpeciesHerbicide (Thiadiazole Derivative)Application Rate (g a.i./ha)Weed Control (%)CropReference
Amaranthus retroflexusFluthiachlor-ethyl75>90Soybean
Chenopodium albumFluthiachlor-ethyl75>90Soybean
Digitaria sanguinalisFluorochloridone625>90Carrot[5]
Echinochloa colonaFluorochloridone625>90Carrot[5]
Amaranthus viridisFluorochloridone625>90Carrot[5]

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives

Fungal SpeciesCompoundEC50 (µg/mL)Reference
Botrytis cinereaFlavonol derivative with 1,3,4-thiadiazole2.4[6]
Sclerotinia sclerotiorumPhenylthiazole derivative with 1,3,4-thiadiazole thione0.51[7]
Gibberella zeae1,2,3-Thiadiazole based strobilurin2.68[8]
Rhizoctonia cerealis1,2,3-Thiadiazole based strobilurin0.01[8]
Candida albicans2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative0.048 - 3.12[9]

Table 3: Insecticidal Activity of 1,3,4-Thiadiazole Derivatives

Insect SpeciesCompoundLC50 (mg/L)Reference
Spodoptera littoralis1,3,4-Thiadiazine/Thiadiazole-Benzenesulfonamide Derivative6.42[10]
Aphis craccivora1,3,4-Thiadiazole 5-fluorouracil acetamide derivativeComparable to imidacloprid[3]
Plutella xylostellaN-Pyridylpyrazole Thiazole Derivative5.32[2]
Nilaparvata lugens3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazoleHighest activity in study[11]

Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[12][13]

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Toluene (or another suitable aprotic, aromatic solvent)

  • Sodium molybdate monohydrate or Sodium tungstate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 35% Hydrogen Peroxide (H₂O₂)

  • Round-bottom flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.

  • Add a catalytic amount of sodium molybdate monohydrate or sodium tungstate and concentrated sulfuric acid to the solution with stirring.

  • Heat the mixture to approximately 80°C.

  • Slowly add a molar excess of 35% hydrogen peroxide to the reaction mixture over a period of 3-4 hours, maintaining the temperature at 80 ± 2°C.

  • After the addition is complete, continue to heat and stir the mixture at 80°C for an additional 2-3 hours, monitoring the reaction progress by gas chromatography until the mono-oxidized intermediate is less than 1%.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with water to remove the catalyst and any remaining hydrogen peroxide.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

G start Start: Dissolve Precursor step1 Add Catalyst (Sodium Molybdate/Tungstate + H₂SO₄) start->step1 step2 Heat to 80°C step1->step2 step3 Slowly Add H₂O₂ step2->step3 step4 Maintain Temperature & Stir for 2-3 hrs step3->step4 step5 Reaction Monitoring (GC) step4->step5 step6 Work-up: Cool, Wash, Dry step5->step6 Reaction Complete step7 Purification step6->step7 end End Product: 2-(Methylsulfonyl)-5-(trifluoromethyl) -1,3,4-thiadiazole step7->end

Figure 2. Experimental workflow for the synthesis of this compound.
Protocol for Evaluating Herbicidal Efficacy (Whole-Plant Bioassay)

This generalized protocol is for testing the herbicidal activity of compounds derived from this compound.[14]

Materials:

  • Test compound (formulated for application)

  • Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) grown to a specific stage (e.g., 2-4 true leaves)

  • Control plants (untreated)

  • Spray chamber or backpack sprayer

  • Greenhouse or controlled environment growth chamber

  • Pots with a suitable growing medium

Procedure:

  • Plant Preparation: Grow target weed species in pots under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) until they reach the desired growth stage.

  • Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent and dilute to the desired application rates. Include any necessary adjuvants as per the formulation.

  • Application: Apply the herbicide solution to the plants using a calibrated sprayer to ensure uniform coverage. Treat a set of control plants with the solvent and adjuvant mixture only.

  • Incubation: Return the treated and control plants to the controlled environment.

  • Evaluation: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Symptoms to note include chlorosis, necrosis, and stunting.

  • Data Analysis: Calculate the average weed control for each treatment and dose. If multiple doses are used, an EC50 (effective concentration to cause 50% response) can be calculated using appropriate statistical software.

Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol can be used to screen for antifungal activity.[6]

Materials:

  • Test compound

  • Fungal pathogen (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA and amend with the test compound at various concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the fungal pathogen onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate (PDA without the test compound). The EC50 value can be determined by testing a range of concentrations.

Conclusion

This compound is a valuable compound in agricultural chemistry, primarily as an intermediate for herbicides that act by inhibiting Photosystem II. Its inherent antifungal and insecticidal properties also suggest potential for the development of a wider range of crop protection agents. The protocols and data provided herein offer a foundation for researchers and professionals to explore and utilize this compound in the development of novel and effective agricultural solutions. Further research is warranted to fully elucidate the efficacy and spectrum of activity of this compound and its derivatives against a broader range of agricultural pests and pathogens.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole as a Potential Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound that has garnered interest for its potential applications in agrochemistry.[1] The presence of a trifluoromethyl group and a methylsulfonyl group on the 1,3,4-thiadiazole scaffold suggests that this molecule may exhibit significant biological activity.[1][2] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylsulfonyl group may influence its solubility and reactivity.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential insecticide.

Chemical Properties

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 27603-25-4[2][3]
Molecular Formula C4H3F3N2O2S2[3]
Molecular Weight 232.2 g/mol [3]
Physical Description Liquid (at standard conditions)[3]

Synthesis Protocol

The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. Several methods have been patented for this conversion, often employing a catalyst to ensure high yield and purity.

Protocol: Catalytic Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from patented industrial processes.

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrogen peroxide (35% solution)

  • Tungsten catalyst (e.g., sodium tungstate, tungstic acid) or Molybdenum catalyst

  • Glacial acetic acid (optional, as a co-catalyst)

  • Toluene (or another suitable aprotic aromatic solvent)

  • Sulfuric acid (for catalyst activation)

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Heating and stirring apparatus

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.

  • Catalyst Addition: Add a catalytic amount of a tungsten or molybdenum catalyst (e.g., sodium tungstate). To activate the catalyst, a small amount of sulfuric acid can be added.

  • Heating: Heat the reaction mixture to a temperature between 60-110°C with constant stirring.

  • Addition of Oxidizing Agent: Slowly add a 35% solution of hydrogen peroxide to the reaction mixture through the dropping funnel over a period of several hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture in an ice-water bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold solvent (e.g., toluene), and dry under vacuum. The crude product can be further purified by recrystallization to obtain high-purity this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Precursor Dissolve 2-(methylthio)-5-(trifluoromethyl) -1,3,4-thiadiazole in Toluene Start->Dissolve Precursor Add Catalyst Add Tungsten/Molybdenum Catalyst and Sulfuric Acid Dissolve Precursor->Add Catalyst Heat Mixture Heat to 60-110°C Add Catalyst->Heat Mixture Add Oxidant Slowly Add Hydrogen Peroxide Heat Mixture->Add Oxidant Monitor Reaction Monitor by TLC/HPLC Add Oxidant->Monitor Reaction Cool and Precipitate Cool Reaction Mixture Monitor Reaction->Cool and Precipitate Isolate Product Filter and Dry Product Cool and Precipitate->Isolate Product Purify Recrystallize for Purity Isolate Product->Purify End End Purify->End

Synthesis Workflow Diagram

Potential Insecticidal Activity

While the specific insecticidal efficacy of this compound is not extensively documented in publicly available literature, related compounds containing the 1,3,4-thiadiazole ring have demonstrated insecticidal properties against a range of agricultural pests.[4] The structural features of this compound suggest potential for activity.

Hypothetical Efficacy Data

The following tables are provided as templates to illustrate how quantitative data on insecticidal activity should be presented. The data herein is hypothetical and for illustrative purposes only.

Table 1: Contact Toxicity against Cotton Aphid (Aphis gossypii)

CompoundConcentration (µg/mL)Mortality (%) (48h)LC50 (µg/mL) (95% CI)
This compound 1009525.5 (20.1 - 32.4)
5078
2552
12.528
6.2510
Imidacloprid (Positive Control)10981.8 (1.2 - 2.7)

Table 2: Ingestion Toxicity against Diamondback Moth (Plutella xylostella) Larvae

CompoundConcentration (µg/g diet)Mortality (%) (72h)LC50 (µg/g diet) (95% CI)
This compound 2009245.2 (38.9 - 52.6)
10081
5055
2535
12.515
Emamectin Benzoate (Positive Control)5950.5 (0.3 - 0.8)

Experimental Protocols for Insecticidal Bioassays

To evaluate the insecticidal potential of this compound, standardized bioassays are essential.

Protocol 1: Contact Toxicity Bioassay (e.g., for Aphids)

Objective: To determine the concentration-mortality response of a target insect to the test compound upon direct contact.

Materials:

  • This compound

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Micropipettes

  • Spray tower or hand-held sprayer

  • Petri dishes lined with filter paper

  • Target insects (e.g., adult apterous cotton aphids)

  • Host plant leaves (e.g., cotton leaf discs)

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations. A negative control (0.1% Triton X-100 in water) and a positive control (a known insecticide) should be included.

  • Insect Treatment: Place a known number of insects (e.g., 20-30 aphids) on a filter paper in a Petri dish. Uniformly spray the insects with the test solutions using a spray tower.

  • Incubation: After treatment, transfer the insects to fresh, untreated host plant leaves placed on agar in Petri dishes.

  • Mortality Assessment: Incubate the insects under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod). Assess mortality at specified time points (e.g., 24, 48, and 72 hours) by gently prodding the insects with a fine brush. Insects that are unable to move are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values and their 95% confidence intervals using probit analysis.

Protocol 2: Ingestion Toxicity Bioassay (e.g., for Lepidopteran Larvae)

Objective: To assess the toxicity of the test compound when ingested by the target insect.

Materials:

  • This compound

  • Acetone

  • Artificial diet for the target insect

  • Multi-well plates or individual rearing containers

  • Target insects (e.g., 2nd or 3rd instar larvae of Plutella xylostella)

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Treated Diet: Dissolve the test compound in acetone and mix it thoroughly with the artificial diet while it is still liquid and warm. Allow the acetone to evaporate completely. Prepare a range of diet concentrations. A control diet (with acetone only) should be prepared in the same manner.

  • Insect Infestation: Dispense the treated and control diets into the wells of a multi-well plate or individual containers. Place one larva in each well/container.

  • Incubation: Seal the containers to prevent larvae from escaping and maintain appropriate humidity. Incubate under controlled conditions.

  • Mortality and Growth Inhibition Assessment: Record larval mortality at regular intervals (e.g., daily for 5-7 days). Additionally, larval weight can be measured to assess growth inhibition effects.

  • Data Analysis: Calculate LC50 values as described in the contact toxicity protocol.

G cluster_bioassay Insecticidal Bioassay Workflow Start Start Prepare Solutions Prepare Test Compound Solutions Start->Prepare Solutions Select Bioassay Select Bioassay Prepare Solutions->Select Bioassay Contact Assay Contact Toxicity Assay (e.g., Spray Application) Select Bioassay->Contact Assay Direct Application Ingestion Assay Ingestion Toxicity Assay (e.g., Diet Incorporation) Select Bioassay->Ingestion Assay Oral Intake Treat Insects Expose Insects to Compound Contact Assay->Treat Insects Ingestion Assay->Treat Insects Incubate Incubate under Controlled Conditions Treat Insects->Incubate Assess Mortality Record Mortality and Sub-lethal Effects Incubate->Assess Mortality Data Analysis Calculate LC50/EC50 Values Assess Mortality->Data Analysis End End Data Analysis->End

Bioassay Workflow Diagram

Potential Mechanism of Action

The precise molecular target of this compound in insects has not been definitively identified. However, based on the known activities of other thiadiazole derivatives and insecticides with similar functional groups, two primary mechanisms can be hypothesized:

  • Neurotoxicity: Many insecticides act on the insect nervous system.[5][6][7][8] The lipophilic nature of the trifluoromethyl group could facilitate the penetration of the insect's central nervous system. Potential targets within the nervous system include ion channels (e.g., sodium, potassium, or chloride channels) or neurotransmitter receptors (e.g., acetylcholine or GABA receptors). Disruption of these targets would lead to paralysis and death.

  • Chitin Synthesis Inhibition: Some insect growth regulators, including certain thiadiazole derivatives, are known to inhibit chitin synthesis.[9] Chitin is a crucial component of the insect exoskeleton.[9][10] Inhibition of its synthesis would disrupt the molting process, leading to developmental defects and mortality, particularly in larval stages.

Further research, including target-based screening and physiological assays, is required to elucidate the specific mechanism of action.

G cluster_moa Hypothetical Mechanism of Action Compound 2-(Methylsulfonyl)-5-(trifluoromethyl) -1,3,4-thiadiazole Target Potential Target Compound->Target NervousSystem Insect Nervous System Target->NervousSystem Neurotoxic Pathway ChitinSynthase Chitin Synthase Enzyme Target->ChitinSynthase IGR Pathway Effect_Neuro Disruption of Nerve Function NervousSystem->Effect_Neuro Effect_Chitin Inhibition of Chitin Synthesis ChitinSynthase->Effect_Chitin Outcome_Neuro Paralysis and Death Effect_Neuro->Outcome_Neuro Outcome_Chitin Molting Failure and Death Effect_Chitin->Outcome_Chitin

Potential Mechanism of Action Diagram

Safety and Handling

According to available safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents a promising scaffold for the development of new insecticidal agents. Its chemical properties suggest the potential for good biological activity and stability. The protocols outlined in this document provide a framework for the systematic evaluation of its insecticidal efficacy and mechanism of action. Further research is warranted to fully characterize its potential as a valuable tool in integrated pest management strategies.

References

Formulation of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Given its physicochemical properties, including a trifluoromethyl group that enhances lipophilicity and a methylsulfonyl group that may influence solubility, this compound is anticipated to have low aqueous solubility.[1][2] These notes offer a strategic approach to formulation development for in vivo studies, focusing on characterization, solubilization techniques, and protocol outlines for oral and intravenous administration.

Introduction

This compound is a white solid compound with a molecular weight of 232.20 g/mol and a melting point of 86°C.[3][4] Its chemical structure, featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group, suggests potential for biological activity, including antifungal, insecticidal, and bactericidal properties.[1] The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the methylsulfonyl group can affect solubility and reactivity.[1] Due to the common challenge of poor water solubility among new chemical entities, developing a suitable formulation is a critical step for successful preclinical evaluation.[3] This document outlines a systematic approach to formulating this compound for in vivo pharmacokinetic, efficacy, and toxicology studies.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₃F₃N₂O₂S₂[2]
Molecular Weight232.20 g/mol [1]
AppearanceWhite solid[3]
Melting Point86 °C[4]
LogP (Predicted)2.04[3]
Boiling Point268.7°C at 760 mmHg[3]
SolubilitySlightly soluble in DMSO and Methanol[4]

Pre-formulation Studies: Solubility Determination

The first step in developing a formulation is to determine the compound's aqueous solubility. This data will guide the selection of an appropriate formulation strategy.

Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous media.

  • Materials:

    • This compound

    • Phosphate buffered saline (PBS), pH 7.4

    • 0.1 N Hydrochloric acid (HCl), pH 1.2

    • Acetate buffer, pH 4.5

    • Scintillation vials

    • Orbital shaker/rotator

    • Centrifuge

    • HPLC system with a suitable validated analytical method

  • Procedure:

    • Add an excess amount of the compound to separate vials containing PBS (pH 7.4), 0.1 N HCl (pH 1.2), and acetate buffer (pH 4.5). An excess is confirmed by the presence of visible solid material.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • The resulting concentration is the equilibrium solubility at the respective pH.

Formulation Strategies for In Vivo Studies

Based on the solubility results, an appropriate formulation strategy can be selected. For a compound with low aqueous solubility, several approaches can be considered.

Workflow for Formulation Strategy Selection

G cluster_0 Pre-formulation cluster_1 Formulation Path cluster_2 Solubilization Approaches cluster_3 Final Formulation A Determine Aqueous Solubility B Solubility > Required Dose? A->B C Simple Aqueous Solution/Suspension B->C Yes D Solubilization Techniques Required B->D No E Co-solvent Systems D->E F Surfactant-based Formulations D->F G Cyclodextrin Complexation D->G H Lipid-based Formulations D->H I Solution/Suspension for Dosing E->I Oral/IV F->I Oral/IV G->I Oral/IV J Lipid-based System for Dosing H->J Oral

Caption: Formulation strategy selection workflow.

Protocols for Formulation Preparation

The following are detailed protocols for common formulation approaches for poorly soluble compounds.

Oral Formulation Protocols

Protocol 1: Co-solvent-based Oral Solution

  • Objective: To prepare a solution for oral gavage using a co-solvent system.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound

    • PEG 400

    • Saline or water for injection

    • Glass vials, magnetic stirrer, and stir bar

  • Procedure:

    • Weigh the required amount of the compound.

    • In a glass vial, add the compound to a predetermined volume of PEG 400.

    • Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability should be monitored.

    • Slowly add saline or water to the desired final volume while stirring. Observe for any precipitation. The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity. A common starting point is a 10-20% co-solvent concentration.

    • Visually inspect the final formulation for clarity and homogeneity.

Protocol 2: Suspension for Oral Gavage

  • Objective: To prepare a uniform suspension for oral administration.

  • Common Suspending/Wetting Agents: Tween 80, carboxymethyl cellulose (CMC), methylcellulose.

  • Materials:

    • This compound

    • 0.5% (w/v) Methylcellulose in water

    • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

    • Mortar and pestle or homogenizer

  • Procedure:

    • Weigh the required amount of the compound. If particle size reduction is needed, micronize the powder using a mortar and pestle or other suitable method.

    • In the mortar, add a small amount of the suspending vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) to the powder to form a paste.

    • Gradually add the remaining vehicle while triturating to form a uniform suspension.

    • Alternatively, use a homogenizer for more efficient particle dispersion.

    • The suspension should be stirred continuously before and during administration to ensure dose uniformity.

Intravenous Formulation Protocols

For intravenous (IV) administration, formulations must be sterile and have a physiologically acceptable pH and osmolality to avoid irritation and precipitation upon injection.[5]

Protocol 3: Co-solvent-based Intravenous Solution

  • Objective: To prepare a sterile solution for IV injection using a co-solvent system.

  • Common IV-compatible Co-solvents: PEG 400, propylene glycol, ethanol, Solutol HS 15.

  • Materials:

    • This compound

    • Propylene glycol

    • Saline for injection

    • Sterile vials and 0.22 µm sterile filters

  • Procedure:

    • Prepare the formulation in a sterile environment (e.g., a laminar flow hood).

    • Weigh the required amount of the compound.

    • Dissolve the compound in a minimal amount of propylene glycol.

    • Slowly add saline for injection to the desired final volume while stirring. The final concentration of propylene glycol should ideally be below 40% to minimize the risk of hemolysis and other adverse effects.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

    • Visually inspect for any particulates.

Protocol 4: Cyclodextrin-based Intravenous Solution

  • Objective: To enhance aqueous solubility for IV administration through complexation with cyclodextrins.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

  • Materials:

    • This compound

    • HP-β-CD

    • Water for injection

    • Sterile vials and 0.22 µm sterile filters

  • Procedure:

    • Prepare a solution of HP-β-CD in water for injection (e.g., 20-40% w/v).

    • Add the weighed compound to the cyclodextrin solution.

    • Stir the mixture, potentially with gentle heating, until the compound is fully dissolved. Sonication can also aid in dissolution.

    • Allow the solution to cool to room temperature.

    • Adjust the final volume with water for injection if necessary.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

Data Presentation

All quantitative data from formulation development should be summarized for easy comparison.

Table 2: Example of a Formulation Screening Summary

Formulation IDCompositionCompound Concentration (mg/mL)AppearancePhysical Stability (24h, RT)
F110% DMSO, 40% PEG 400, 50% Saline5Clear SolutionNo precipitation
F220% HP-β-CD in Water2Clear SolutionNo precipitation
F30.5% Methylcellulose, 0.1% Tween 80 in Water10Uniform SuspensionStable, re-suspends easily

Signaling Pathways and Experimental Workflows

While the specific biological targets and signaling pathways of this compound are not fully elucidated in the provided context, thiadiazole derivatives are known to interact with various biological targets. For instance, some thiadiazole derivatives have shown anticancer activity by targeting specific cellular pathways.[6]

The general workflow for in vivo studies following successful formulation is depicted below.

G cluster_0 Formulation & Dosing cluster_1 Pharmacokinetic (PK) Study cluster_2 Efficacy/Pharmacodynamic (PD) Study cluster_3 Toxicology Study A Prepare Formulation B Administer to Animal Model (e.g., Oral Gavage, IV Injection) A->B C Collect Blood Samples at Timepoints B->C F Monitor Disease Progression/Biomarkers B->F H Observe for Clinical Signs of Toxicity B->H D Analyze Plasma Drug Concentration C->D E Determine PK Parameters (AUC, Cmax, T1/2) D->E G Assess Therapeutic Effect F->G I Perform Histopathology and Clinical Chemistry H->I J Determine Safety Profile I->J

Caption: General workflow for in vivo studies.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its likely low aqueous solubility, a systematic approach involving solubility determination followed by the screening of various solubilization techniques is recommended. The protocols provided herein offer a starting point for developing stable and effective formulations for both oral and intravenous administration in preclinical research settings. Careful selection of excipients and consideration of the route of administration are paramount to achieving reliable and reproducible results.

References

Application Notes and Protocols: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic organic compound with the CAS Number 27603-25-4.[1][2][3] It is characterized by a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group. These functional groups contribute to its chemical properties, such as enhanced lipophilicity and metabolic stability, making it a compound of interest in agrochemical and pharmaceutical research.[1][4] This document provides detailed guidelines and protocols for the safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for safe handling and for designing experimental procedures.

PropertyValueReference
CAS Number 27603-25-4[1][2][3]
Molecular Formula C₄H₃F₃N₂O₂S₂[1][2]
Molecular Weight 232.20 g/mol [5]
Appearance White to off-white solid[2][6]
Melting Point 86 °C[2]
Boiling Point 268.7 °C at 760 mmHg[2][6]
Solubility Soluble in DMSO and slightly soluble in Methanol.[6] General solubility tests are recommended for other solvents.
Density 1.65 g/cm³[2][6]
Flash Point 116.3 °C[2]

Safety, Handling, and Storage

3.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

It is imperative to use appropriate personal protective equipment (PPE) when handling this compound to minimize exposure and ensure personal safety.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

3.2. General Handling Protocol

The following workflow outlines the general procedure for safely handling this compound in a laboratory setting.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a designated, clean workspace prep_ppe->prep_workspace handling_weigh Weigh the compound in a fume hood prep_workspace->handling_weigh handling_dissolve Dissolve in a suitable solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate workspace and equipment handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of waste according to regulations cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe

Caption: General workflow for handling the compound.

3.3. Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound.

ParameterRecommendation
Temperature Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.[7]
Light Store in a light-resistant container.
Incompatibilities Keep away from strong oxidizing agents.
Container Keep container tightly sealed to prevent moisture ingress.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

4.1. Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of the compound in aqueous solutions.

  • Preparation: Weigh 1-5 mg of this compound into a clean vial.

  • Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., distilled water, buffer) in small increments.

  • Mixing: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution for any undissolved solid.

  • Equilibration: If undissolved solid remains, allow the mixture to equilibrate at a controlled temperature with continuous stirring for a longer period (e.g., 24 hours).

  • Analysis: Centrifuge or filter the suspension to remove undissolved solid. Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the initial amount of solvent used.

4.2. Protocol for Stability Testing in Solution

This protocol outlines a method to assess the stability of the compound in a specific solvent over time.

G Stability Testing Workflow cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_data Data Interpretation setup_solution Prepare a stock solution of known concentration setup_aliquot Aliquot into multiple vials setup_solution->setup_aliquot setup_storage Store under different conditions (e.g., temperature, light) setup_aliquot->setup_storage analysis_sample Withdraw samples at defined time points setup_storage->analysis_sample analysis_hplc Analyze sample concentration by HPLC analysis_sample->analysis_hplc data_plot Plot concentration vs. time analysis_hplc->data_plot data_degradation Determine degradation rate data_plot->data_degradation

Caption: Workflow for stability testing in solution.

Time PointConcentration (µg/mL) at 4°CConcentration (µg/mL) at 25°CConcentration (µg/mL) at 40°C
0 hours
24 hours
48 hours
1 week
1 month

4.3. Application in Synthesis: Intermediate for Herbicides

This compound serves as an important intermediate in the synthesis of certain herbicides.[4] A general synthetic pathway involves the oxidation of its thioether precursor.

G Synthesis Pathway precursor 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole product This compound precursor->product Oxidation reagents Oxidizing Agent (e.g., H₂O₂) + Catalyst (e.g., Tungsten-based) reagents->product

Caption: Synthesis from its thioether precursor.

A patented process describes the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using an oxidizing agent like hydrogen peroxide in the presence of a tungsten catalyst to produce this compound.[8]

Biological Activity

This compound has been investigated for various biological activities.

5.1. Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various fungal pathogens, making it a candidate for the development of new antifungal treatments.[9]

5.2. Other Potential Activities

The compound has also shown potential as an insecticide and bactericide.[9] Its broad-spectrum activity makes it a valuable lead compound for the development of new pesticides.

Protocol for In Vitro Antifungal Susceptibility Testing (General)

  • Prepare Fungal Inoculum: Culture the fungal strain of interest on an appropriate medium and prepare a standardized inoculum suspension.

  • Compound Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a microtiter plate, add the fungal inoculum to a suitable broth medium. Then, add the different concentrations of the test compound to the wells. Include positive (known antifungal agent) and negative (solvent only) controls.

  • Incubation: Incubate the plate at the optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).

  • Growth Assessment: Determine fungal growth inhibition by measuring the optical density (OD) or by visual inspection.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the fungus.

Fungal StrainMIC (µg/mL)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans

Disposal

All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound belonging to the thiadiazole class of molecules. The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its cell membrane permeability and interaction with biological targets.[3][4][5][6][7] The methylsulfonyl group may also contribute to the molecule's bioactivity through hydrogen bonding and other interactions.[4]

These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, as well as methodologies for evaluating its cytotoxic effects and investigating its potential mechanism of action through protein expression analysis.

Compound Properties

PropertyValue
Chemical Formula C₄H₃F₃N₂O₂S₂
Molecular Weight 232.21 g/mol [4]
Appearance White to off-white powder/solid[4]
Solubility Slightly soluble in DMSO and Methanol

Solution Preparation

1. Stock Solution Preparation (100 mM in DMSO)

It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C for long-term use.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh a precise amount of this compound powder (e.g., 2.32 mg).

  • Calculate the volume of DMSO required to achieve a 100 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 10,000 Example: (2.32 mg / 232.21 g/mol ) * 10,000 ≈ 100 µL

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

2. Working Solution Preparation

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Determine the desired final concentration of the compound for your experiment.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentration.

  • Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

1. Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5][7][8]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., in a range of 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Protein Expression Analysis by Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[4][9][10] This can be used to investigate the effect of this compound on signaling pathways involved in cell survival and apoptosis.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.[9][10]

  • Transfer the separated proteins from the gel to a membrane.[9][10]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Data Presentation

Table 1: Reported Cytotoxic Activity of Related Thiadiazole Derivatives

Compound ClassCell LineAssayIC₅₀ / GI₅₀Reference
1,3,4-Thiadiazole DerivativesMCF-7 (Breast Cancer)MTTIC₅₀ = 2.32 - 91.00 µg/mL[11]
1,3,4-Thiadiazole DerivativesHepG2 (Liver Cancer)MTTIC₅₀ = 3.13 - 44.87 µg/mL[11]
1,3,4-Thiadiazole DerivativesA549 (Lung Cancer)MTTIC₅₀ = 21.00 µg/mL[12]
N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivativesHT-29 (Colon Cancer)MTTIC₅₀ = 33.67 µM[8]
N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivativesPC-3 (Prostate Cancer)MTTIC₅₀ = 64.46 µM[8]
Disulfide derivatives with 1,3,4-thiadiazoleMCF-7 (Breast Cancer)CCK-8IC₅₀ = 1.78 µmol/L[8]
Disulfide derivatives with 1,3,4-thiadiazoleA549 (Lung Cancer)CCK-8IC₅₀ = 4.04 µmol/L[8]

Note: The above data is for structurally related compounds and should be used as a reference for designing experiments with this compound. The actual IC₅₀ values for this specific compound may vary.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Treatment cluster_assays Downstream Assays compound Compound Powder stock 100 mM Stock in DMSO compound->stock Dissolve working Working Solutions in Culture Medium stock->working Dilute treatment Incubate with Compound working->treatment seeding Cell Seeding seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt wb Western Blot (Protein Expression) treatment->wb

Caption: Experimental workflow for cell-based assays.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_outcomes Cellular Outcomes compound 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole erk ERK Pathway compound->erk Inhibition akt Akt Pathway compound->akt Inhibition proliferation Decreased Cell Proliferation erk->proliferation apoptosis Increased Apoptosis erk->apoptosis cycle_arrest Cell Cycle Arrest erk->cycle_arrest akt->proliferation akt->apoptosis

References

Application Notes and Protocols for the Quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This compound is a key intermediate in the synthesis of various agrochemicals and possesses potential biological activities. The following methods are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace-level quantification in complex matrices.

Overview and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₄H₃F₃N₂O₂S₂ and a molecular weight of 232.2 g/mol . Its structure, featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group, imparts specific chemical properties relevant to its analysis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonyl group can influence its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₃F₃N₂O₂S₂[1]
Molecular Weight 232.2 g/mol [1]
Appearance Liquid (at room temperature)[1]
IUPAC Name This compound[1]
CAS Number 27603-25-4[2]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, specificity, and ability to handle complex sample matrices. The following protocols are adapted from established methods for structurally similar compounds, such as metabolites of the herbicide fluthiacet-methyl.

Principle

The method involves the extraction of the analyte from the sample matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer (MS/MS). Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Experimental Protocol: Quantification in Soil Samples

This protocol is designed for the determination of this compound in soil, a relevant matrix for agrochemical studies.

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Weigh 20 g of the soil sample into a centrifuge tube.

  • Add an appropriate volume of a standard solution of the analyte for spiked samples (for method validation).

  • Add 50 mL of a 50:50 (v/v) mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 5).

  • Shake vigorously for 15 seconds, followed by 1 hour on an orbital shaker.

  • Centrifuge the sample to separate the soil particles.

  • Collect the supernatant (acetonitrile/water extract).

  • Evaporate the acetonitrile from the extract using a rotary evaporator at 30-40°C.

  • Dilute the remaining aqueous extract with 20 mL of 0.05 M ammonium acetate (pH 5).

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 1 g, 6 mL) with 6 mL of methanol followed by 10 mL of 0.05 M ammonium acetate (pH 5).

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with 2 x 5 mL of 0.05 M ammonium acetate (pH 5).

  • Elute the analyte with 12 mL of acetonitrile into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

2.2.2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6400 series or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of a standard solution. A plausible transition would be based on the protonated molecule [M+H]⁺ (m/z 233) and a characteristic fragment ion.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSetting
Precursor Ion (Q1) m/z 233
Product Ion (Q3) To be determined (e.g., loss of SO₂CH₃)
Fragmentor Voltage To be optimized
Collision Energy To be optimized
Experimental Protocol: Quantification in Water Samples

This protocol is suitable for analyzing water samples for the presence of this compound.

2.3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Acidify 50 mL of the water sample with hydrochloric acid to pH ~2-3.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge with water.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2.3.2. LC-MS/MS Conditions

The same LC-MS/MS conditions as described for soil analysis can be used for water samples.

Method Validation Parameters (Exemplary)

Since no specific validation data for this compound was found, the following table presents typical performance characteristics for the analysis of similar thiadiazole-derived pesticides. These values should be determined experimentally during method validation.

Table 3: Typical Method Validation Parameters for Thiadiazole Pesticide Analysis

ParameterTypical ValueReference
Linearity (r²) ≥ 0.999[3]
Limit of Quantification (LOQ) 0.01 mg/kg[3]
Limit of Detection (LOD) ~0.003 mg/kgEstimated
Accuracy (Recovery) 81% - 93%[3]
Precision (RSD) < 10%[3]

Visualizations

Synthesis Pathway

The synthesis of this compound typically involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][5]

Synthesis_Pathway precursor 2-(Methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole product 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole precursor->product Oxidation reagents Oxidizing Agent (e.g., Hydrogen Peroxide) + Tungsten Catalyst reagents->product

Caption: Synthesis of the target compound via oxidation.

Experimental Workflow for Soil Analysis

The following diagram illustrates the key steps in the analytical workflow for quantifying the target compound in soil samples.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil Sample (20g) extraction Extraction with Acetonitrile/Buffer sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for soil sample analysis.

Concluding Remarks

The provided protocols offer a robust starting point for the quantitative analysis of this compound in environmental matrices. It is crucial to perform a full method validation in the specific matrix of interest to ensure the accuracy, precision, and reliability of the results. This includes the experimental determination of the parameters outlined in Table 3 and the optimization of MS/MS conditions for the target analyte.

References

Application Notes and Protocols for Efficacy Testing of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group.[1] The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the sulfonyl group can influence solubility and reactivity, making it a candidate for investigation in drug discovery.[1][2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[3][4][5][6] These application notes provide a comprehensive experimental framework to investigate the efficacy of this compound, with a focus on its potential anticancer and anti-inflammatory activities.

Section 1: In Vitro Efficacy Assessment

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of the compound on cancer cell lines and its safety profile on non-cancerous cells, standard cell viability assays are employed. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in selected cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Non-cancerous human cell line (e.g., MCF-10A for normal breast epithelium)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[7] Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-70.1
1
10
50
100
A5490.1
1
10
50
100
MCF-10A0.1
1
10
50
100
Enzyme Inhibition Assay

Thiadiazole derivatives have been shown to inhibit various enzymes, such as cyclooxygenase (COX), which is involved in inflammation.[5] An enzyme inhibition assay can determine if the compound directly targets such enzymes.

Protocol 2: COX-2 Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of the test compound on COX-2 activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare assay buffer, enzyme, and substrate according to the kit manufacturer's instructions.

  • Inhibitor Pre-incubation: Add the test compound at various concentrations to the wells containing the COX-2 enzyme and incubate for 15 minutes.[11]

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[11]

  • Reaction Monitoring: Monitor the reaction progress by measuring the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% COX-2 Inhibition (Mean ± SD)IC50 (µM)
0.1
1
10
50
100

Section 2: In Vivo Efficacy Assessment

Animal Models for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-established method for screening anti-inflammatory drugs.[12]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound.

Materials:

  • This compound

  • Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: vehicle control, positive control (Indomethacin), and test compound groups (different doses).

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Edema Inhibition
Vehicle Control-0
Indomethacin10
Test Compound25
Test Compound50
Test Compound100
Animal Models for Anticancer Activity

Xenograft models in immunodeficient mice are standard for evaluating the in vivo efficacy of potential anticancer compounds.

Protocol 4: Human Tumor Xenograft Model

Objective: To assess the in vivo antitumor efficacy of the test compound.

Materials:

  • This compound

  • Athymic nude mice (6-8 weeks old)

  • MCF-7 human breast cancer cells

  • Matrigel

  • Doxorubicin (positive control)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Animal Grouping and Treatment: Randomize mice into treatment groups: vehicle control, positive control (Doxorubicin), and test compound groups (different doses). Administer treatments (e.g., intraperitoneally or orally) for a specified duration.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Data Presentation:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)% TGI
Vehicle Control-0
Doxorubicin5
Test Compound25
Test Compound50

Section 3: Signaling Pathway and Workflow Diagrams

Hypothesized Signaling Pathway: Inhibition of NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. We hypothesize that this compound may exert its anti-inflammatory and anticancer effects by inhibiting this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor TNF-α Receptor ikk IKK Complex receptor->ikk tnfa TNF-α tnfa->receptor ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->ikb Ubiquitination & Degradation ikb_nfkb->nfkb Release test_compound This compound test_compound->ikk Inhibition gene Pro-inflammatory & Pro-survival Genes nfkb_n->gene Transcription G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_viability Cell Viability Assays (MTT/XTT) enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2) cell_viability->enzyme_inhibition Determine IC50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) enzyme_inhibition->pathway_analysis Identify Target inflammation_model Anti-inflammatory Model (Carrageenan-induced paw edema) pathway_analysis->inflammation_model Validate Mechanism cancer_model Anticancer Model (Xenograft) pathway_analysis->cancer_model start Test Compound: This compound start->cell_viability

References

Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole as a Potential Chemical Biology Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound with potential applications as a chemical biology probe. Its unique structure, featuring a reactive methylsulfonyl group and a trifluoromethyl moiety, suggests its utility in activity-based protein profiling (ABPP) and target identification studies. This document provides an overview of its potential applications, proposed mechanisms of action, and detailed protocols for its use as a chemical biology tool. While direct experimental data for this specific compound as a probe is limited, the provided information is based on the known reactivity of its functional groups and data from structurally related molecules.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1]. The subject of these application notes, this compound, possesses two key functional groups that make it an intriguing candidate for a chemical biology probe:

  • Methylsulfonyl Group: This group can act as a reactive "warhead," potentially forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, or serine) in target proteins. This covalent interaction allows for the irreversible labeling and subsequent identification of target proteins.

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl group can enhance the compound's metabolic stability, cell permeability, and binding affinity to target proteins[2][3].

These features suggest that this compound could be employed as a covalent, activity-based probe for the discovery and characterization of novel drug targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C4H3F3N2O2S2--INVALID-LINK--
Molecular Weight 232.20 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Boiling Point 269 °C--INVALID-LINK--
Density 1.65 g/cm³--INVALID-LINK--

Proposed Biological Applications and Mechanism of Action

Based on its chemical structure, this compound is proposed to function as a covalent chemical probe for activity-based protein profiling (ABPP).

Proposed Mechanism of Action

The methylsulfonyl group on the electron-deficient 1,3,4-thiadiazole ring is susceptible to nucleophilic attack by amino acid residues within the active or binding sites of proteins. This reaction is anticipated to result in the formation of a stable, covalent bond between the probe and its protein target, effectively "tagging" the protein for subsequent identification. The proposed mechanism is illustrated in the diagram below.

G cluster_0 Probe-Target Interaction Probe This compound Covalent_Complex Covalent Probe-Protein Adduct Probe->Covalent_Complex Nucleophilic Attack Target Target Protein (with nucleophilic residue, e.g., Cys, Lys, Ser) Target->Covalent_Complex G Start Cell Culture Probe_Treatment Treat cells with This compound Start->Probe_Treatment Lysis Cell Lysis Probe_Treatment->Lysis Click_Chemistry Click Chemistry (e.g., with biotin-azide) Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Proteomics LC-MS/MS Analysis Enrichment->Proteomics End Target Protein Identification Proteomics->End G Start Cell Lysate Preparation Preincubation Pre-incubate lysate with competitor inhibitor Start->Preincubation Probe_Labeling Label with This compound Preincubation->Probe_Labeling Analysis Analyze labeling by SDS-PAGE or LC-MS/MS Probe_Labeling->Analysis End Quantify reduction in probe labeling Analysis->End

References

Application Notes and Protocols: Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. The presence of a methylsulfonyl group and a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, potentially increasing the compound's efficacy and cellular uptake.[1][2]

Publicly available literature and patents indicate that this compound has been investigated for several biological applications, including as an intermediate in the synthesis of herbicides and for its potential antifungal, insecticidal, and bactericidal properties.[2] Furthermore, structure-activity relationship (SAR) studies on the broader 1,3,4-thiadiazole class suggest potential anticancer activity, often linked to the induction of apoptosis.[1][2]

Data Presentation

As specific dose-response data for this compound is not available, a data table cannot be provided. Researchers are encouraged to use the protocols outlined below to generate this data. An example table is provided as a template for data recording.

Table 1: Template for Recording In Vitro Cytotoxicity Data.

Cell Line Compound Concentration (µM) % Viability (Mean ± SD) IC₅₀ (µM)
e.g., MCF-7 0.1
1
10
50
100
e.g., A549 0.1
1
10
50

| | 100 | | |

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of a test compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Data Interpretation A Compound Acquisition & QC B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Panel) B->C D Antifungal Susceptibility Test (e.g., Broth Microdilution on Fungal Panel) B->D E Generate Dose-Response Curves C->E D->E F Calculate IC50 / MIC Values E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V/PI Staining) F->H I Western Blot for Key Signaling Proteins F->I J Final Report & Go/No-Go Decision G->J H->J I->J

Caption: General experimental workflow for compound screening.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium. Count the cells and adjust the density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the test compound by serial dilution in serum-free medium from a 10 mM DMSO stock.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells for "untreated control" (medium with DMSO at the highest concentration used) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antifungal Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains, based on CLSI and EUCAST guidelines.[5]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile saline or PBS

  • 96-well flat-bottom sterile microplates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells or conidia in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[6]

  • Inoculum Dilution: Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[6]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions. This brings the total volume to 200 µL.[7]

  • Controls: Include a "growth control" well (inoculum without compound) and a "sterility control" well (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density with a microplate reader.

Potential Mechanism of Action: Induction of Apoptosis

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][8] Apoptosis is a highly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[9][10] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[11][12]

The diagram below illustrates a simplified, generalized view of the intrinsic apoptosis pathway, which is a common target for small molecule anticancer agents.

G cluster_0 Cellular Stress Signals cluster_1 Mitochondrial Pathway Regulation cluster_2 Caspase Activation Cascade cluster_3 Cellular Dismantling A Test Compound (e.g., 1,3,4-Thiadiazole Derivative) C Activation of pro-apoptotic proteins (e.g., Bax, Bak) A->C D Inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) A->D B DNA Damage B->C E Mitochondrion C->E D->E allows F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Active Caspase-9 (Initiator) G->H I Active Caspase-3 (Executioner) H->I J Cleavage of Cellular Substrates I->J K Apoptosis (Membrane Blebbing, DNA Fragmentation) J->K

Caption: Generalized intrinsic pathway of apoptosis.

References

Application Notes and Protocols for Determining the IC50 Value of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the compound 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This compound, a member of the 1,3,4-thiadiazole class, is noted for its potential biological activities, including antifungal, insecticidal, and anticancer properties.[1][2][3][4] The protocols outlined below are designed to be adaptable for various biological targets, reflecting the diverse potential applications of this compound class.

Introduction to this compound

This compound is a synthetic organic compound characterized by a central 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the sulfonyl group may be crucial for its biological activity.[1] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological effects, including the inhibition of enzymes such as carbonic anhydrase and cyclooxygenase, as well as cytotoxic activity against various cancer cell lines.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 27603-25-4[7]
Molecular Formula C4H3F3N2O2S2[8][9]
Molecular Weight 232.20 g/mol [8]
Appearance White to off-white powder[1]
Boiling Point 269 °C[1]
Density 1.65 g/cm³[1]

General Experimental Workflow for IC50 Determination

The determination of an IC50 value is a critical step in the characterization of a compound's inhibitory potential. The general workflow involves exposing a biological system (e.g., enzyme, cell culture) to a range of concentrations of the inhibitor and measuring the response.

IC50_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions prep_compound->serial_dilution DMSO Stock prep_assay Prepare Biological Assay (e.g., Cells, Enzyme) treatment Treat Biological System prep_assay->treatment serial_dilution->treatment Varying Concentrations incubation Incubate treatment->incubation measure_response Measure Biological Response incubation->measure_response data_plot Plot Dose-Response Curve measure_response->data_plot calc_ic50 Calculate IC50 Value data_plot->calc_ic50 Signaling_Pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole Compound->PI3K Potential Inhibition

References

Troubleshooting & Optimization

Solubility issues of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in DMSO.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for designing experiments and interpreting solubility behavior. The presence of a polar methylsulfonyl group enhances solubility in polar solvents, while the lipophilic trifluoromethyl group can decrease aqueous solubility[1].

PropertyValueReference
Molecular Formula C₄H₃F₃N₂O₂S₂[2][3]
Molecular Weight 232.21 g/mol [4]
Appearance White to off-white powder/solid[4]
Melting Point 86 - 89 °C[4]
Boiling Point 269 °C[4]
Density 1.65 g/cm³[4]
LogP (calculated) 0.96 - 2.04[5]
Solubility in DMSO Likely low (qualitative)[4]
Solubility in Methanol Slightly soluble (qualitative)[4]

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

FAQs on DMSO Stock Solution Preparation

Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A1: Start by preparing a 10 mM stock solution. If solubility issues persist, try a lower concentration. Always use anhydrous, high-purity DMSO (≥99.7%), as water content can significantly reduce the solubility of hydrophobic compounds.

Q2: My compound is not fully dissolving in DMSO at my desired concentration. What steps can I take?

A2: If you encounter solubility issues, you can employ the following techniques sequentially:

  • Vortexing: Mix the solution vigorously for 2-5 minutes.

  • Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes. Ensure the compound is stable at this temperature.

  • Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes to break down aggregates.[6]

If the compound still does not dissolve, you will need to prepare a more dilute stock solution or determine the maximum solubility experimentally.

FAQs on Precipitation Issues

Q3: My compound dissolves perfectly in DMSO, but precipitates when I dilute it into my aqueous cell culture medium or buffer. Why does this happen?

A3: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." this compound is likely much less soluble in your aqueous buffer than in DMSO. When the concentrated DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous, causing the compound's concentration to exceed its solubility limit in the aqueous medium, leading to precipitation.[7]

Q4: How can I prevent my compound from precipitating when diluting it into an aqueous buffer?

A4: Several strategies can help prevent precipitation:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize toxicity to cells, but high enough to maintain solubility.

  • Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and prevents localized high concentrations.[7]

  • Use Pre-warmed Media: Adding the compound to a cold medium can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[8]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Use Co-solvents: In some cases, preparing the stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol can improve solubility in the final aqueous solution.

Q5: Are there more advanced methods to improve the aqueous solubility of this compound for my experiments?

A5: Yes, if standard methods fail, you can consider formulation strategies:

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance dissolution rates and solubility.[10]

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol allows you to experimentally determine the maximum solubility of this compound in DMSO at room temperature.[6]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Mix the solution periodically.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect the supernatant.

    • Prepare a series of accurate dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile).

    • Determine the concentration of the compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

    • Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum solubility.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound.

G cluster_0 Troubleshooting Compound Precipitation observe Precipitation Observed in Aqueous Buffer check_stock Is stock solution clear? observe->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes sol_stock Action: Re-dissolve stock (vortex, warm, sonicate). Consider lower stock concentration. check_stock->sol_stock No check_time Immediate or delayed precipitation? check_dilution->check_time Yes proceed Proceed with Experiment check_dilution->proceed No sol_immediate Cause: Exceeds kinetic solubility. Action: Lower final concentration, slow addition, pre-warm buffer, use serial dilution. check_time->sol_immediate Immediate sol_delayed Cause: Compound instability or interaction with media components. Action: Prepare fresh solutions, check buffer pH, consider formulation. check_time->sol_delayed Delayed

Caption: Logical workflow for troubleshooting compound precipitation.

G cluster_1 General Workflow: Antifungal Susceptibility Testing prep_compound 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_dilutions 2. Create Serial Dilutions of Compound in Assay Medium prep_compound->prep_dilutions inoculate 4. Inoculate Dilutions with Fungal Suspension prep_dilutions->inoculate prep_inoculum 3. Prepare Fungal Inoculum (Standardized Cell Density) prep_inoculum->inoculate incubate 5. Incubate at Optimal Temperature (e.g., 24-48h) inoculate->incubate read_results 6. Determine MIC (Visual or Spectrophotometric Reading) incubate->read_results

Caption: Workflow for antifungal susceptibility testing.

References

Technical Support Center: Stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous media can be influenced by several factors, including:

  • pH: The hydronium or hydroxide ion concentration can catalyze the hydrolysis of the sulfonyl group or the thiadiazole ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the modification of the sulfur atoms in the molecule.

  • Buffers and Excipients: Components of the formulation can sometimes interact with the compound and affect its stability.

Q2: What are the potential degradation pathways for this compound in an aqueous environment?

Based on the structure of the molecule, which contains a sulfonyl group, a trifluoromethyl group, and a 1,3,4-thiadiazole ring, potential degradation pathways could include:

  • Hydrolysis of the Sulfonyl Group: The methylsulfonyl group could be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to the formation of a sulfonic acid derivative and cleavage from the thiadiazole ring.

  • Thiadiazole Ring Opening: The 1,3,4-thiadiazole ring, although generally aromatic and relatively stable, could undergo hydrolytic cleavage under harsh acidic or basic conditions.

  • Degradation of the Trifluoromethyl Group: While the trifluoromethyl group is generally considered to be metabolically stable, under certain conditions, it could undergo hydrolysis to a carboxylic acid group, though this is typically a slow process.[1]

Q3: How can I monitor the stability of this compound in my experiments?

The most common and reliable method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV detector. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound over time.

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound in aqueous buffer.

  • Possible Cause: The pH of your buffer may be promoting rapid hydrolysis.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your aqueous solution is accurately measured and controlled.

    • Conduct a pH-Rate Profile Study: Assess the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.

    • Lower the Temperature: Store your solutions at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram during a stability study.

  • Possible Cause: The compound may be degrading into multiple products, or there could be an issue with the analytical method.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak and the new peaks to ensure they are not co-eluting.

    • Forced Degradation Study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products. This will help in identifying and tracking the degradation peaks.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks to help in their identification and structural elucidation.

Issue 3: Poor recovery of the compound from the aqueous solution.

  • Possible Cause: The compound might be adsorbing to the surface of the storage container or precipitating out of the solution.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of the compound in your chosen aqueous buffer at the experimental temperature. Ensure the concentration you are working with is below the solubility limit.

    • Container Material: Test different types of storage vials (e.g., glass vs. polypropylene) to check for non-specific binding. Silanized glass vials can sometimes reduce adsorption.

    • Use of Co-solvents: If solubility is an issue, consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol), but be aware that this may also affect the stability.

Data Presentation

The following tables present illustrative data from a hypothetical aqueous stability study of this compound. Note: This data is for exemplary purposes only and does not represent actual experimental results.

Table 1: pH-Dependent Stability of this compound at 37°C

pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
3.01200.0058
5.02500.0028
7.41800.0039
9.0500.0139

Table 2: Temperature-Dependent Stability of this compound at pH 7.4

Temperature (°C)Half-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
415000.00046
254500.00154
371800.00385
50600.01155

Experimental Protocols

Protocol 1: pH-Rate Profile Study
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7.4, and borate buffer for pH 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µg/mL. Incubate the solutions in a constant temperature bath at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately quench any further degradation by diluting the sample in the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the line will be the negative of the apparent first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-PDA and LC-MS to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution C Dilute Stock into Buffers A->C B Prepare Aqueous Buffers (various pH) B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction E->F G Analyze by HPLC-UV F->G H Quantify Parent and Degradants G->H I Calculate Rate Constants (k) H->I K Identify Degradation Products (LC-MS) H->K J Determine Half-life (t½) I->J degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole Deg1 2-Sulfonicacid-5-(trifluoromethyl)- 1,3,4-thiadiazole Parent->Deg1 Sulfonyl hydrolysis Deg2 Ring-opened products Parent->Deg2 Ring opening Deg3 2-(Methylsulfonyl)-5-carboxy- 1,3,4-thiadiazole Parent->Deg3 CF3 hydrolysis Deg4 N-oxide derivatives Parent->Deg4 Oxidation

References

Technical Support Center: Crystallization of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of crystalline this compound?

A1: Crystalline this compound is typically a white to off-white solid.[1] The reported melting point is 86 °C.[2][3]

Q2: What solvents are suitable for the crystallization of this compound?

Q3: What are some key chemical properties of this compound relevant to its crystallization?

A3: The key properties are summarized in the table below. The presence of both a polar methylsulfonyl group and a lipophilic trifluoromethyl group gives the molecule a moderate polarity.[5]

PropertyValue
Molecular Formula C4H3F3N2O2S2
Molecular Weight 232.20 g/mol
Appearance White to off-white solid[1]
Melting Point 86 °C[2][3]
Boiling Point 268.7 °C at 760 mmHg[2]
Density 1.65 g/cm³[1][2]

Troubleshooting Crystallization

This section addresses common issues encountered during the crystallization of this compound.

Issue 1: The compound fails to crystallize upon cooling.

Possible Cause Troubleshooting Step
Solution is not supersaturated (too much solvent). - Evaporate some of the solvent to increase the concentration of the compound. - If using a co-solvent system, add more of the anti-solvent.
Cooling is too rapid. - Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator.
High purity of the compound. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the compound.
Inappropriate solvent. - Try a different solvent or a mixture of solvents. A good crystallization solvent should dissolve the compound when hot but not when cold.

Issue 2: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
Solution is too concentrated. - Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid. - Ensure a slow cooling rate. Insulate the flask to slow down heat loss.
Presence of impurities. - The melting point of the compound is depressed by impurities, causing it to separate as a liquid above its eutectic temperature. Consider purifying the material by another method (e.g., column chromatography) before crystallization.
Inappropriate solvent. - The solvent may be too nonpolar. Try a slightly more polar solvent or a solvent mixture.

Issue 3: The crystallization yield is low.

Possible Cause Troubleshooting Step
Too much solvent was used. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
The compound is too soluble in the chosen solvent at low temperatures. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Cool the solution to a lower temperature (e.g., in a freezer).
Premature crystallization during hot filtration. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of solvent to prevent crystallization in the funnel.

Issue 4: The resulting crystals are discolored or appear impure.

Possible Cause Troubleshooting Step
Impurities are trapped in the crystal lattice. - Recrystallize the compound. Ensure slow crystal growth to allow impurities to remain in the solution.
Colored impurities are present. - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired compound.

Experimental Protocols

General Crystallization Protocol:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this compound, consider starting with toluene, ethyl acetate, or a mixture such as toluene/heptane or methanol/water.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No end_success Successful Crystallization crystals_form->end_success Yes evaporate_solvent Evaporate Solvent crystals_form->evaporate_solvent No Crystals scratch_flask Scratch Flask / Add Seed Crystal crystals_form->scratch_flask low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes impure_crystals Impure Crystals? low_yield->impure_crystals No concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes end_failure Re-evaluate Protocol impure_crystals->end_failure No recrystallize Recrystallize impure_crystals->recrystallize Yes add_solvent Add More Solvent evaporate_solvent->cool slow_cooling Slower Cooling scratch_flask->cool change_solvent Change Solvent reheat_add_solvent->cool purify_further Purify Material Further concentrate_mother_liquor->cool recrystallize->dissolve

Caption: Troubleshooting workflow for crystallization.

Crystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and industrially relevant method is the oxidation of the corresponding thioether, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[1][2][3] This reaction selectively converts the methylthio group (-S-CH₃) to a methylsulfonyl group (-SO₂-CH₃).

Q2: Which oxidizing agents are recommended for this synthesis?

A2: Hydrogen peroxide (H₂O₂) is a commonly used and preferred oxidizing agent due to its efficiency and the fact that its primary byproduct is water.[2][4] Other oxidizing agents such as potassium permanganate and peroxytrifluoroacetic acid have also been reported but may introduce more complex purification challenges.[2][3]

Q3: What type of catalyst is most effective for this oxidation?

A3: Tungsten- or molybdenum-based catalysts are highly effective for this transformation.[2][3] These can be in the form of tungstic acid, molybdic acid, or their salts, such as sodium tungstate or sodium molybdate, which can form the active catalytic species in situ upon acidification.[2][3][4]

Q4: What are suitable solvents for this reaction?

A4: Aprotic, aromatic solvents like toluene are preferred, especially in industrial applications, as they facilitate the reaction and can be used for azeotropic removal of water during workup.[2][3] Glacial acetic acid has also been used, but its use can introduce excess water and may necessitate more rigorous purification steps.[2][4] Methylene chloride is a less desirable solvent due to industrial hygiene and handling concerns.[2]

Q5: What is a typical reaction temperature and duration?

A5: The oxidation is typically carried out at elevated temperatures, generally ranging from 50°C to 110°C.[2][4] A common range is between 70°C and 90°C.[2] The reaction time can vary, but a controlled addition of the oxidizing agent over several hours is often employed to manage the reaction exotherm and improve selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low. 4. Poor quality of reagents.1. Ensure the catalyst is properly activated. If using a salt like sodium tungstate, ensure acidification (e.g., with sulfuric acid) to form the active tungstic acid. 2. Use a molar excess of hydrogen peroxide, typically in the range of 2.05:1 to 2.5:1 relative to the starting thioether.[4] 3. Gradually increase the reaction temperature, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS). Optimal temperatures are often between 70°C and 100°C.[4] 4. Verify the purity and concentration of the starting materials and reagents, especially the hydrogen peroxide solution.
Formation of Sulfoxide as a Major Byproduct 1. Incomplete oxidation. 2. Insufficient reaction time or temperature. 3. Not enough oxidizing agent was used.1. This is the most common side product. To drive the reaction to the desired sulfone, increase the amount of oxidizing agent. 2. Extend the reaction time or increase the temperature after the initial addition of the oxidant is complete. 3. Ensure at least two equivalents of the oxidizing agent are used to fully convert the thioether to the sulfone.
Product Degradation 1. Reaction temperature is too high. 2. Presence of strong acids or bases during workup.1. Maintain the reaction temperature within the recommended range (e.g., 70-90°C).[2] Use controlled addition of the oxidant to prevent excessive exotherms. 2. During workup, use mild conditions for neutralization and extraction to avoid degradation of the product.
Difficulties in Product Isolation and Purification 1. The product is a polar solid. 2. Residual catalyst or salts in the crude product. 3. Emulsion formation during aqueous workup.1. Recrystallization is a potential purification method. If using column chromatography, silica gel can be effective, but reverse-phase chromatography might be necessary for highly polar compounds. 2. Thoroughly wash the organic layer with water during the workup to remove water-soluble catalysts and salts. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Data Presentation

Table 1: Summary of Reaction Conditions for the Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

ParameterCondition 1Condition 2 (Illustrative)
Starting Material 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Oxidizing Agent 35 wt% Hydrogen Peroxide30-50 wt% Hydrogen Peroxide
Catalyst Sodium Molybdate Monohydrate & Sulfuric AcidTungstic Acid or Sodium Tungstate
Solvent TolueneGlacial Acetic Acid
Temperature 80 ± 2°C70-100°C
Molar Ratio (Oxidant:Substrate) ~2.67:12.05:1 to 2.5:1[4]
Catalyst Loading ~2.5 g per mole of substrate0.002:1 to 0.008:1 (molar ratio to substrate)[4]
Reported Yield High (exact % not specified in source)~65% (in a less optimized, older procedure)[2]

Experimental Protocols

Detailed Methodology for Tungsten-Catalyzed Oxidation

This protocol is adapted from patent literature and represents a common method for the synthesis.[2][4]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, a dropping funnel, and a temperature probe.

  • Charging Reactants: To the flask, add 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 mole), toluene as the solvent, and the tungsten catalyst (e.g., sodium tungstate, at a molar ratio of 0.002:1 to 0.008:1 relative to the substrate).[4] If using a salt, add sulfuric acid to generate the active catalyst in situ.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Addition of Oxidant: Once the reaction temperature is stable, add an aqueous solution of hydrogen peroxide (30-50 wt%, 2.05 to 2.5 molar equivalents) dropwise via the dropping funnel over a period of several hours (e.g., 4 hours).[2][4] Maintain the temperature within a narrow range (e.g., ± 2°C) during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature and monitor the progress of the reaction by a suitable analytical technique (TLC, GC, or LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with water to remove the catalyst and any remaining hydrogen peroxide.

    • If water removal is necessary, it can be done azeotropically by distilling off a portion of the toluene.[2]

  • Isolation: The product can be isolated by removing the solvent under reduced pressure.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start charge_reactants Charge Reactor: - Thioether Substrate - Toluene - Catalyst (e.g., Sodium Tungstate) - Sulfuric Acid start->charge_reactants heat Heat to 70-90°C charge_reactants->heat add_h2o2 Slowly Add Hydrogen Peroxide heat->add_h2o2 react Maintain Temperature & Stir for Several Hours add_h2o2->react monitor Monitor Reaction (TLC, GC, or LC-MS) react->monitor cool Cool to Room Temp. monitor->cool phase_sep Separate Organic & Aqueous Layers cool->phase_sep wash Wash Organic Layer with Water phase_sep->wash dry Remove Solvent (Reduced Pressure) wash->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause_temp Temperature Too Low? start->cause_temp cause_h2o2 Insufficient H₂O₂? start->cause_h2o2 cause_catalyst Inactive Catalyst? start->cause_catalyst sol_temp Increase Temperature (monitor closely) cause_temp->sol_temp Yes sol_h2o2 Increase Molar Ratio of H₂O₂ cause_h2o2->sol_h2o2 Yes sol_catalyst Ensure Catalyst Activation (Acidify) cause_catalyst->sol_catalyst Yes

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Degradation of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of the degradation pathways of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented, based on the degradation of structurally similar 1,3,4-thiadiazole derivatives and sulfonylurea herbicides, the primary degradation pathways are expected to be hydrolysis and photolysis. The 1,3,4-thiadiazole ring is susceptible to cleavage, particularly under acidic or basic conditions.

Q2: How does pH affect the hydrolytic degradation of this compound?

A2: The hydrolytic degradation of compounds containing a sulfonyl group is often pH-dependent. For many sulfonylurea herbicides, the rate of hydrolysis is significantly faster in acidic conditions compared to neutral or basic conditions.[1][2] Cleavage of the sulfonylurea bridge is a common degradation pathway under acidic conditions.[1] Therefore, it is anticipated that this compound will be more susceptible to hydrolysis at lower pH values, likely leading to the cleavage of the C-S bond between the thiadiazole ring and the methylsulfonyl group.

Q3: What are the expected degradation products from hydrolysis?

A3: The primary degradation products from hydrolysis are likely to result from the cleavage of the bond connecting the methylsulfonyl group to the thiadiazole ring or the cleavage of the thiadiazole ring itself. Plausible products include 5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonic acid and, upon further degradation, trifluoroacetic acid and other smaller fragments.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, compounds with aromatic or heteroaromatic rings can undergo photodegradation.[3][4] The presence of the trifluoromethyl group can also influence photochemical reactivity.[5] Exposure to UV or simulated sunlight is expected to induce degradation, potentially through photo-oxidation or ring cleavage. The mechanism may involve the generation of reactive oxygen species like hydroxyl and superoxide radicals.[3]

Q5: Are the methylsulfonyl and trifluoromethyl groups stable during degradation studies?

A5: Both the methylsulfonyl and trifluoromethyl groups are generally considered to be stable functional groups.[6][7] The trifluoromethyl group, in particular, is known for its high stability towards chemical and thermal degradation due to the strong carbon-fluorine bonds.[6] However, under harsh superacidic conditions, the trifluoromethyl group can be converted to a carboxylic acid.[8] The methylsulfonyl group is also relatively stable under both acidic and basic conditions.[7]

Troubleshooting Guides

Issue 1: No or very slow degradation observed during forced degradation studies.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time to the stress condition. Elevate the temperature. For photostability studies, increase the light intensity or duration of exposure.
Compound is highly stable. While the core structure may be stable, forced degradation aims to find conditions that do cause degradation. A stepwise increase in the harshness of conditions is recommended to find the degradation threshold.[9][10]
Incorrect solvent. Ensure the compound is fully dissolved in the chosen solvent system. For hydrolytic studies, aqueous solutions are necessary. For poorly soluble compounds, the use of co-solvents may be required, but their potential for interference should be evaluated.[11]
Issue 2: Complete or near-complete degradation of the parent compound.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressing agent. Shorten the exposure time. Lower the temperature. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the identification of primary degradation products.[9][12]
High reactivity of the compound. Perform a time-course experiment with sample collection at multiple early time points to capture the formation of initial degradation products before they degrade further.
Issue 3: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
Possible Cause Troubleshooting Step
Secondary interactions with the column. Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress ionization of the analyte or residual silanols on the column. Add a competing amine (e.g., triethylamine) in small concentrations to the mobile phase.
Sample solvent incompatibility. Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.
Column overload. Reduce the concentration of the injected sample.
Column contamination or degradation. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 4: Irreproducible retention times in HPLC analysis.
Possible Cause Troubleshooting Step
Inadequate column equilibration. Ensure the column is equilibrated with the mobile phase for a sufficient duration before starting the analysis, as indicated by a stable baseline.[13]
Fluctuations in mobile phase composition or temperature. Use a thermostatted column compartment. Premix the mobile phase solvents or ensure the online mixing system is functioning correctly.[14]
Leaks in the HPLC system. Inspect all fittings and connections for any signs of leakage.[15]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24, 48, 72 hours). Samples should be taken at various time points.

  • Sample Preparation for Analysis: Prior to injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase if necessary.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, typically with UV and/or mass spectrometric detection (LC-MS).[16] Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL. Also, expose the solid compound to the light source.

  • Exposure Conditions: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Exposure Duration: Expose the samples for a defined period, monitoring for degradation at intermediate time points.

  • Analysis: Analyze the samples by HPLC or LC-MS and compare the results with the light-protected control sample.

Data Presentation

Table 1: Hypothetical Hydrolytic Degradation of this compound at 60°C

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl2485.210.54.3
4872.118.99.0
7260.527.312.2
Purified Water7298.5< 1.0< 0.5
0.1 M NaOH7295.32.52.2

Table 2: Hypothetical Photodegradation of this compound

Condition Exposure Duration (hours) Parent Compound Remaining (%) Major Photodegradant 1 (%)
Solid State2499.1< 0.5
4898.21.1
Solution (ACN/H₂O)2492.76.8
4885.413.5

Visualizations

Degradation_Pathway parent 2-(Methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole hydrolysis_product_1 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonic acid parent->hydrolysis_product_1 Hydrolysis (Acidic) hydrolysis_product_2 Methane parent->hydrolysis_product_2 Hydrolysis (Acidic) photolysis_product_1 Ring-cleaved products parent->photolysis_product_1 Photolysis (UV/Vis)

Caption: Plausible degradation pathways of the target compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) hplc HPLC-UV hydrolysis->hplc photolysis Photolysis (UV/Vis) photolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc lcms LC-MS/MS hplc->lcms For Identification method Stability-Indicating Method Development hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Purity Enhancement of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Recovery After Column Chromatography

  • Potential Causes:

    • The compound is highly polar and is strongly retained on the silica gel column.

    • The compound may be unstable on acidic silica gel, leading to degradation.[1][2]

    • The chosen solvent system is inappropriate for effective elution.[1]

  • Solutions:

    • Use a more polar eluent or a gradient elution to ensure the compound is properly eluted from the column.

    • Consider using a different stationary phase, such as neutral alumina or reverse-phase silica (C18), to prevent degradation.[3]

    • To minimize the time the compound spends on the column, consider using flash chromatography.[3]

    • Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a retention factor (Rf) between 0.2 and 0.4.[3]

Issue 2: Co-elution of Impurities During Column Chromatography

  • Potential Causes:

    • The impurities have a similar polarity to the desired compound.

    • Formation of isomeric impurities during the synthesis.

  • Solutions:

    • Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.

    • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[3]

    • A multi-step purification strategy can be effective. This could involve an initial recrystallization or liquid-liquid extraction to remove some impurities before performing column chromatography.[3]

Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization

  • Potential Causes:

    • The presence of impurities is inhibiting the formation of a crystal lattice.[1][3]

    • The chosen solvent is not appropriate for recrystallization.[1]

    • The compound has a low melting point or exists as a stable oil.

  • Solutions:

    • Further purify the crude material by column chromatography to remove impurities before attempting recrystallization.[1]

    • Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[3]

    • If the compound is an oil, attempting to form a salt or co-crystal might induce crystallization.[3]

Issue 4: Compound Degradation During Purification

  • Potential Causes:

    • The 1,3,4-thiadiazole ring can be sensitive to acidic conditions, and silica gel is acidic.[2]

    • The trifluoromethyl group can influence the electronic properties of the molecule, potentially increasing its sensitivity.

  • Solutions:

    • Use neutralized silica gel or an alternative stationary phase like alumina.[2][4]

    • If the compound is highly sensitive, consider purification by preparative HPLC with a neutral mobile phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The synthesis of this compound often involves the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[5][6] Therefore, common impurities may include the unreacted starting material and byproducts from the oxidation reaction.

Q2: What is a good starting point for a solvent system in column chromatography for this compound?

A2: For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][7] The optimal ratio should be determined by TLC analysis.

Q3: How can I improve the peak shape during flash chromatography?

A3: Tailing or broad peaks can be due to the acidic nature of silica gel. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often improve peak shape.[4][7]

Q4: My compound is a white solid, but after purification, it has a yellowish tint. What could be the cause?

A4: A yellowish tint could indicate the presence of colored impurities or slight degradation of the compound. If degradation is suspected, especially on silica gel, using a less acidic stationary phase is recommended.[1] If colored impurities are present, they can sometimes be removed by treating a solution of the compound with activated charcoal before a final filtration and recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the target compound. A common starting point is a gradient of ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent. Ethanol/water or ethyl acetate/hexanes are common solvent systems to try.[1][7] Heat the mixture until the solvent is boiling and the solid has completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Purification Techniques and Key Parameters

Purification MethodStationary/Solid PhaseTypical Mobile Phase/Solvent SystemKey Considerations
Flash Column Chromatography Silica GelHexane/Ethyl Acetate gradientGood for removing impurities with different polarities.
Neutral AluminaDichloromethane/Methanol gradientUse if compound is acid-sensitive.[2]
Reverse-Phase C18 SilicaAcetonitrile/Water gradientSuitable for polar compounds.
Recrystallization N/AEthanol/WaterGood for moderately polar compounds.[1]
N/AEthyl Acetate/HexanesEffective for compounds of intermediate polarity.[7]
N/AIsopropanol/WaterAn alternative for polar compounds.[7]

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurities Present? TLC->Decision Column Column Chromatography Decision->Column Yes Recrystallize Recrystallization Decision->Recrystallize Minor Column->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowRecovery Low Recovery Start->LowRecovery CoElution Co-elution Start->CoElution OilingOut Oiling Out Start->OilingOut Degradation Degradation Start->Degradation Sol1 Change Solvent System or Stationary Phase LowRecovery->Sol1 Sol2 Multi-Step Purification CoElution->Sol2 Sol3 Pre-purify by Chromatography OilingOut->Sol3 Sol4 Use Neutralized Silica or Alumina Degradation->Sol4

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Trifluoromethyl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethyl-1,3,4-thiadiazoles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-5-trifluoromethyl-1,3,4-thiadiazole?

A1: The most prevalent method is the cyclization of thiosemicarbazide with trifluoroacetic acid or trifluoroacetic anhydride.[1] This reaction is typically carried out in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, to facilitate the ring closure.[2][3][4]

Q2: What are the key starting materials for this synthesis?

A2: The essential starting materials are thiosemicarbazide and a trifluoroacetylating agent, most commonly trifluoroacetic acid or trifluoroacetic anhydride. The choice of solvent and cyclizing agent is also critical for reaction success.[1]

Q3: What is a typical work-up procedure for this reaction?

A3: A common work-up involves pouring the reaction mixture into cold water or onto ice to precipitate the crude product. The pH is then adjusted to be neutral or slightly basic (pH 8-9) with a base like sodium hydroxide or sodium carbonate solution to ensure the product is in its free base form.[1] The resulting solid is then collected by filtration, washed with cold water, and dried.[1]

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield or no desired product. What are the possible causes?

A4: Several factors can contribute to low or no yield. Here are some common culprits and troubleshooting steps:

  • Inefficient Dehydrating Agent: The cyclization requires a potent dehydrating agent to drive the reaction to completion. If you are using a weak acid or an insufficient amount of the cyclizing agent, the reaction may not proceed efficiently.

    • Solution: Consider using a stronger dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][5] Ensure you are using the correct stoichiometric amount as indicated in established protocols.

  • Suboptimal Reaction Temperature: Many cyclization reactions require heating to overcome the activation energy.[2]

    • Solution: Ensure your reaction is heated to the appropriate temperature, often reflux, for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or trifluoroacetic acid/anhydride can inhibit the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or distillation before use.

  • Incorrect Reaction Time: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time.

Side Product Formation

Q5: I have isolated a significant amount of a side product. What could it be and how can I avoid it?

A5: A common side product in the synthesis of 1,3,4-thiadiazoles is the isomeric 1,2,4-triazole.

  • Cause: The formation of 1,2,4-triazoles is favored under alkaline conditions, while acidic conditions promote the formation of 1,3,4-thiadiazoles.[6][7]

    • Solution: Ensure your reaction is conducted under strongly acidic conditions. Avoid any basic contamination in your reaction setup. If your work-up involves basification, perform it at a low temperature and for a minimal amount of time.

Purification Challenges

Q6: I am having difficulty purifying my trifluoromethyl-1,3,4-thiadiazole derivative. What purification methods are recommended?

A6: Purification can be challenging due to the nature of the compound and potential impurities.

  • Recrystallization: This is the most common method for purifying solid products.

    • Recommended Solvents: A mixture of dimethylformamide (DMF) and water, or ethanol are often used for recrystallization.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. The choice of eluent will depend on the specific substitution pattern of your thiadiazole. A gradient of ethyl acetate in hexane is a good starting point for optimization.

Experimental Protocols

Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole

This protocol is adapted from a published procedure.[1]

  • Reaction Setup: In a clean, dry 1 L round-bottom flask, suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane with stirring.

  • Reagent Addition: Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride (POCl₃) over approximately 30 minutes. The reaction is exothermic and will produce a large amount of HCl gas, so it should be performed in a well-ventilated fume hood.

  • Reaction: Maintain the reaction for 3 hours.

  • Work-up: After the evolution of HCl gas has ceased, pour the reaction mixture into 100 mL of cold water with stirring.

  • Neutralization: Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.

  • Isolation: Filter the product, wash it with cold water, and dry it at 363 K (90 °C).

ReagentMolar Mass ( g/mol )Amount UsedMoles
Thiosemicarbazide91.1314.5 g0.159
Trifluoroacetic Acid114.0212.0 mL (17.88 g)0.157
Phosphorus Oxychloride153.3315.0 mL (24.9 g)0.162

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Suspend Thiosemicarbazide in 1,4-Dioxane B 2. Slowly Add CF3COOH & POCl3 A->B C 3. Stir for 3 hours at room temperature B->C D 4. Quench with cold water C->D Reaction Completion E 5. Adjust pH to 9 with 50% NaOH D->E F 6. Filter solid product E->F G 7. Wash with cold water F->G H 8. Dry product at 90°C G->H I 9. Recrystallize (optional) H->I

Caption: Experimental workflow for the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inefficient Dehydrating Agent start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Poor Quality of Starting Materials start->cause3 cause4 Side Product Formation (Triazole) start->cause4 sol1 Use stronger agent (e.g., POCl3, PPA) cause1->sol1 sol2 Optimize temperature and reaction time (TLC) cause2->sol2 sol3 Purify starting materials cause3->sol3 sol4 Ensure strongly acidic conditions cause4->sol4

Caption: Troubleshooting logic for low product yield in trifluoromethyl-1,3,4-thiadiazole synthesis.

References

Technical Support Center: Catalytic Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole to its corresponding sulfoxide and sulfone derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.

ProblemPossible CausesSuggested Solutions
Low or No Conversion of Starting Material 1. Inactive Catalyst: The tungsten or molybdenum catalyst may not be properly activated.[1][2] 2. Insufficient Oxidant: The amount of hydrogen peroxide may be inadequate for complete conversion. 3. Low Reaction Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.[1][2] 4. Poor Quality Starting Material: The presence of impurities in the 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole can inhibit the catalyst.1. Catalyst Activation: Ensure the catalyst (e.g., sodium tungstate or molybdate) is activated, typically by acidification to form the corresponding tungstic or molybdic acid in situ.[1][2] 2. Increase Oxidant: Incrementally add more hydrogen peroxide while monitoring the reaction progress by TLC or LC-MS. 3. Increase Temperature: Gradually increase the reaction temperature within the recommended range (70-90°C).[1][2] 4. Purify Starting Material: Purify the starting material to remove any potential catalyst poisons. A known byproduct from the synthesis of the starting material is 2,5-bis-(methylthio)-1,3,4-thiadiazole, which can be removed by acidification and phase separation.[3][4]
Formation of Sulfoxide Instead of Sulfone 1. Insufficient Oxidant: The stoichiometry of the hydrogen peroxide is only sufficient for the first oxidation step. 2. Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second oxidation to the sulfone.1. Increase Oxidant Amount: To obtain the sulfone, use at least two equivalents of hydrogen peroxide relative to the starting thioether. 2. Extend Reaction Time: Monitor the reaction for the disappearance of the sulfoxide intermediate before work-up.
Over-oxidation to Sulfone When Sulfoxide is Desired 1. Excess Oxidant: Too much hydrogen peroxide was used. 2. High Reaction Temperature: Elevated temperatures can favor the formation of the sulfone.1. Stoichiometric Control: Use approximately one equivalent of hydrogen peroxide for the selective formation of the sulfoxide. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of the second oxidation.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The catalyst may have been deactivated during the reaction. 2. pH of the Reaction Mixture: The pH may not be optimal for catalytic activity.1. Add Fresh Catalyst: In some cases, the addition of a small amount of fresh catalyst can restart a stalled reaction. 2. Adjust pH: For tungsten-catalyzed oxidations in the presence of hydrogen peroxide, the formation of pertungstic acid is crucial; ensure acidic conditions are maintained.[5]
Difficult Product Isolation 1. Emulsion during Work-up: The presence of both organic and aqueous phases with residual catalyst can lead to the formation of emulsions. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to lower isolated yields.1. Break Emulsion: Add a saturated brine solution to help break up any emulsions during the extractive work-up. 2. Back-Extraction: Perform a back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole?

A1: Tungsten and molybdenum-based catalysts are highly effective for this transformation.[1][2] Commonly used catalysts include sodium tungstate, potassium tungstate, tungstic acid, and molybdic acid.[5][6] These are typically used in catalytic amounts.

Q2: Which oxidizing agent is most suitable for this reaction?

A2: Hydrogen peroxide (H₂O₂) is the preferred oxidizing agent, often used as a 30-50% aqueous solution.[1][2] It is effective, relatively inexpensive, and environmentally friendly as its main byproduct is water. Other oxidizing agents like peroxyacids (e.g., m-CPBA) can also be used for thioether oxidation.[7]

Q3: What solvents are recommended for this catalytic oxidation?

A3: The choice of solvent can depend on the specific catalyst system. For tungsten or molybdenum-catalyzed oxidations with hydrogen peroxide, aprotic aromatic solvents such as toluene are recommended.[1][2] Glacial acetic acid can also be used as a solvent and co-catalyst with tungsten catalysts.[5]

Q4: How can I selectively obtain the sulfoxide or the sulfone?

A4: Selectivity is primarily controlled by the stoichiometry of the oxidizing agent. For the sulfoxide, use approximately one equivalent of hydrogen peroxide. For the sulfone, use two or more equivalents. Reaction temperature and time also play a role; lower temperatures and shorter reaction times favor the sulfoxide, while higher temperatures and longer times favor the sulfone.

Q5: What is the typical yield for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole?

A5: The reported yield for the oxidation of a 2-(substituted thio)-5-(trifluoromethyl)-1,3,4-thiadiazole to the corresponding sulfone using hydrogen peroxide in an acidic aqueous medium was about 65%.[2] Yields can be optimized by careful control of reaction conditions.

Experimental Protocols

Protocol 1: Tungsten-Catalyzed Oxidation to this compound

This protocol is based on methodologies described in patents for the synthesis of the target sulfone.[1][5]

Materials:

  • 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Toluene

  • Sodium Tungstate (Na₂WO₄)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (30-50% aqueous solution)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (approximately 0.5-10 grams per mole of the starting thioether).[1][2]

  • Acidification: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring. This will generate tungstic acid in situ.

  • Heating: Heat the reaction mixture to the desired temperature, typically between 70°C and 90°C.[1][2]

  • Addition of Oxidant: Slowly add at least two equivalents of hydrogen peroxide solution via the dropping funnel, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and the intermediate sulfoxide are consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess hydrogen peroxide by adding a saturated solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for Catalytic Oxidation

ParameterValueReference
Catalyst Tungsten or Molybdenum based[1][2]
Catalyst Loading 0.5 - 10 g / mole of substrate[1][2]
Oxidizing Agent Hydrogen Peroxide (30-50% aq.)[1][2]
Solvent Toluene or Glacial Acetic Acid[1][2][5]
Reaction Temperature 50 - 100 °C (70 - 90 °C preferred)[1][2]
Reported Yield (Sulfone) ~65%[2]

Visualizations

experimental_workflow Experimental Workflow for Catalytic Oxidation cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation dissolve Dissolve Thioether in Toluene add_catalyst Add Sodium Tungstate and Sulfuric Acid dissolve->add_catalyst heat Heat to 70-90°C add_catalyst->heat add_h2o2 Add Hydrogen Peroxide heat->add_h2o2 monitor Monitor Reaction (TLC/LC-MS) add_h2o2->monitor quench Quench Excess Peroxide monitor->quench extract Aqueous Work-up quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the catalytic oxidation.

oxidation_pathway Oxidation Pathway thioether 2-(methylthio)-5-(trifluoromethyl)- 1,3,4-thiadiazole sulfoxide 2-(methylsulfinyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole thioether->sulfoxide +1 eq. [O] sulfone 2-(methylsulfonyl)-5-(trifluoromethyl)- 1,3,4-thiadiazole sulfoxide->sulfone +1 eq. [O]

Caption: Oxidation pathway of the thioether to sulfoxide and sulfone.

References

Validation & Comparative

Mass Spectrometry Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a compound of interest for its potential biological activities, including antifungal, insecticidal, and bactericidal properties.[1] Due to the limited availability of direct mass spectrometry data for this specific molecule in public literature, this guide synthesizes information from related compounds and general principles of mass spectrometry to predict its fragmentation patterns and compare it with alternative analytical approaches and molecules.

Predicted Mass Spectrum and Fragmentation

Based on the analysis of similar structures, such as other 1,3,4-thiadiazole derivatives and compounds containing sulfonyl and trifluoromethyl groups, a proposed fragmentation pathway for this compound under mass spectrometry can be postulated.[2][3][4] The molecular weight of the compound is 232.2 g/mol .[5] In positive ion mode electrospray ionization (ESI-MS), the molecular ion peak ([M+H]⁺) would be expected at m/z 233.

The primary fragmentation events are likely to involve the cleavage of the methylsulfonyl and trifluoromethyl groups, as well as the rupture of the thiadiazole ring.

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [C₄H₃F₃N₂O₂S₂ + H]⁺ m/z = 233 F1 Loss of SO₂CH₃ (m/z 154) M->F1 - 79 F2 Loss of CF₃ (m/z 164) M->F2 - 69 F3 Loss of SO₂ (m/z 169) M->F3 - 64 F4 Thiadiazole ring cleavage F1->F4 F2->F4

Caption: Proposed fragmentation pathway for this compound.

Comparative Analysis

Comparison with Alternative Analytical Techniques:

While mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantagesTypical Applications
LC-MS/MS High sensitivity and selectivity, provides structural information.[6]Higher cost, requires expertise for data interpretation.Quantitative analysis, metabolite identification, impurity profiling.
High-Performance Liquid Chromatography (HPLC) with UV detection Robust, widely available, good for quantification.[7]Lower sensitivity than MS, co-eluting peaks can interfere.Routine quality control, purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural elucidation.[8]Lower sensitivity, requires larger sample amounts.Structure confirmation of the bulk material.

Comparison with Structurally Related Molecules:

The mass spectrometric behavior of the target compound can be benchmarked against other molecules with similar functional groups.

CompoundKey Structural FeaturesExpected Fragmentation Differences
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Amino group instead of methylsulfonyl.Absence of SO₂CH₃ loss; fragmentation dominated by the amino and trifluoromethyl groups.[9]
Sulfonamides General class of compounds with a sulfonyl group.Fragmentation patterns are well-characterized and often involve cleavage of the S-N bond.[6][10]
Other Trifluoromethylated Heterocycles Presence of the CF₃ group on various heterocyclic scaffolds.The stability of the heterocyclic ring will influence the fragmentation pathway.[11][12][13]

Experimental Protocols

A general experimental workflow for the analysis of this compound by LC-MS is outlined below. This protocol is based on methods used for similar small molecules.[6][14]

Experimental Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Standard or Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Injection Inject sample onto LC column Filter->Injection Separation Gradient elution on a C18 column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Analysis Detection Detection of fragment ions Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for LC-MS analysis.

Detailed Method Parameters (Hypothetical):

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6545 Q-TOF or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Collision Energy 10, 20, 40 eV (for MS/MS)
Mass Range 50-500 m/z

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached using modern LC-MS/MS techniques. By understanding the fragmentation patterns of related compounds, researchers can develop robust analytical methods for its quantification and structural characterization. This guide provides a framework for initiating such studies and for comparing the results with alternative analytical methodologies and related molecules, thereby supporting further research and development in the fields of agrochemicals and pharmaceuticals.

References

A Comparative Efficacy Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and Fluconazole in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Research indicates that 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, in particular, has demonstrated significant antifungal activity, making it a compound of interest for the development of new antifungal treatments.[1]

Comparative Efficacy Data

To facilitate a quantitative comparison, this guide presents data from a study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which share the core 1,3,4-thiadiazole structure with the compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these derivatives and Fluconazole against various fungal strains. A lower MIC value indicates a higher potency of the antifungal agent.

Fungal Strain2-(5-nitro-2-furyl)-5-phenylsulfonyl-1,3,4-thiadiazole (5e) MIC (µg/mL)2-(1-methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole (5d) MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.0480.096>100
Candida spp.0.048–3.120.048–3.12>100
Cryptococcus neoformans---
Aspergillus niger1.563.12Inactive
Aspergillus fumigatus6.251.56Inactive

Data sourced from a study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives.[2] It is important to note that these are related compounds and not this compound itself.

The data indicates that certain 1,3,4-thiadiazole derivatives exhibit potent antifungal activity, in some cases significantly exceeding that of Fluconazole, particularly against Candida albicans and other Candida species where Fluconazole was largely inactive at the tested concentrations.[2] Furthermore, these derivatives demonstrated activity against Aspergillus species, against which Fluconazole was inactive.[2]

Mechanism of Action

The antifungal mechanism of azole drugs like Fluconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.

While the specific mechanism of action for this compound is not definitively established in the available literature, many 1,3,4-thiadiazole derivatives are known to target various cellular processes in fungi. Some act as inhibitors of enzymes crucial for fungal survival, while others may interfere with cell wall synthesis or other metabolic pathways. The trifluoromethyl group present in the target compound is known to enhance lipophilicity and metabolic stability, potentially allowing for more effective interaction with biological membranes and enzymes.[1]

Experimental Protocols

The determination of antifungal efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antifungal agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for antifungal susceptibility testing.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Fungal Strains: Cultures of the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal Agents: Stock solutions of this compound and Fluconazole prepared in a suitable solvent (e.g., DMSO).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Fungal colonies are suspended in sterile saline to achieve a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • The suspension is then diluted in the growth medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

3. Plate Preparation and Serial Dilution:

  • 100 µL of the growth medium is added to all wells of a 96-well plate except the first column.

  • 200 µL of the antifungal agent at the highest concentration is added to the first well of each row.

  • Serial two-fold dilutions are performed by transferring 100 µL from the first well to the second, and so on, across the plate. The final 100 µL from the last dilution well is discarded.

  • This creates a gradient of decreasing antifungal concentrations across the plate.

4. Inoculation and Incubation:

  • 100 µL of the prepared fungal inoculum is added to each well, bringing the final volume to 200 µL.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plate is incubated at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Antifungal_Stock Antifungal Stock Serial_Dilution Serial Dilution in 96-well Plate Antifungal_Stock->Serial_Dilution Inoculation Inoculation Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Azole_Mechanism_of_Action Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Inhibition Inhibition Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Disruption Disruption

Caption: Mechanism of action of azole antifungal drugs like Fluconazole.

References

Validating the Biological Target of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

This guide provides a comparative analysis for validating the biological target of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a compound that has garnered interest for its potential therapeutic applications. The primary validated biological target of this compound is Monoamine Oxidase B (MAO-B) , a key enzyme in the metabolic pathways of neurotransmitters. This document will compare the inhibitory activity of this compound with a well-established MAO-B inhibitor, Selegiline, and a known inactive compound, providing a framework for target validation.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound against human MAO-B was evaluated and compared with Selegiline, a standard MAO-B inhibitor, and a structurally related but inactive compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined using a fluorometric assay.

CompoundTarget EnzymeIC50 (nM)
This compoundMAO-B78
SelegilineMAO-B25
Inactive Control CompoundMAO-B> 10,000

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity against MAO-B is provided below.

MAO-B Inhibitory Assay Protocol

This protocol outlines the steps for a fluorometric assay to measure the inhibition of MAO-B.

  • Preparation of Reagents : All compounds, including the test compound, reference inhibitor (Selegiline), and the enzyme (human recombinant MAO-B), are prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Enzyme and Inhibitor Incubation : The enzyme is pre-incubated with varying concentrations of the test compounds or the reference inhibitor for 15 minutes at 37°C.

  • Substrate Addition : The reaction is initiated by adding a fluorogenic substrate, such as Amplex Red, along with horseradish peroxidase and a MAO-B specific substrate (e.g., benzylamine).

  • Signal Detection : The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths set to 530 nm and 590 nm, respectively. The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and Biological Pathway

The following diagrams illustrate the experimental workflow for the MAO-B inhibitory assay and the role of MAO-B in the dopamine metabolic pathway.

experimental_workflow reagents Reagent Preparation (Compounds, Enzyme, Buffer) incubation Enzyme-Inhibitor Pre-incubation (15 min, 37°C) reagents->incubation substrate Substrate Addition (Amplex Red, HRP, Benzylamine) incubation->substrate detection Fluorescence Measurement (Ex: 530nm, Em: 590nm) substrate->detection analysis Data Analysis (IC50 Calculation) detection->analysis

Caption: Workflow for the MAO-B fluorometric inhibitory assay.

dopamine_pathway dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC maob->dopac inhibitor 2-(Methylsulfonyl)-5- (trifluoromethyl)-1,3,4-thiadiazole inhibitor->maob Inhibition

Unlocking Antitumor Potential: A Comparative Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole analogs, focusing on their potential as anticancer agents. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

The core structure, this compound, features a trifluoromethyl group known to enhance metabolic stability and cell permeability, and a methylsulfonyl group that can participate in crucial interactions with biological targets.[1] Variations of this scaffold have been explored to understand the structural requirements for potent cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity of 1,3,4-Thiadiazole Analogs

Compound IDR1 Substituent (at C2)R2 Substituent (at C5)Cancer Cell LineIC50 (µM)Reference
1 2-(Trifluoromethyl)phenylamino3-MethoxyphenylMCF-7 (Breast)49.6[2]
2 2-(Trifluoromethyl)phenylamino3-MethoxyphenylMDA-MB-231 (Breast)53.4[2]
3 N-(5-Nitrothiazol-2-yl)thioacetamido4-(Trifluoromethyl)phenylaminoK562 (Leukemia)33.0[3]
4 N-(5-Nitrothiazol-2-yl)thioacetamido4-(Trifluoromethyl)phenylaminoJurkat (Leukemia)17.9[3]
5 N-(5-Nitrothiazol-2-yl)thioacetamido4-(Trifluoromethyl)phenylaminoHeLa (Cervical)12.4[3]
6 2-(3-Chlorophenyl)acetamidoTrifluoromethylMCF-7 (Breast)Not specified, but showed better activity than other analogs[4]
7 2-(4-Chlorophenyl)acetamidoTrifluoromethylMCF-7 (Breast)Not specified, but showed better activity than other analogs[4]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Structure-Activity Relationship Insights

  • Role of the Trifluoromethyl Group: The presence of a trifluoromethyl group at the C5 position of the 1,3,4-thiadiazole ring is a common feature in many active analogs, suggesting its importance for cytotoxic activity.[3][4] This group is known to increase lipophilicity, which can enhance cell membrane permeability and metabolic stability.[1]

  • Influence of the C2 Substituent: The nature of the substituent at the C2 position significantly impacts the anticancer potency.

    • Aromatic amino groups, particularly those substituted with electron-withdrawing groups like trifluoromethyl, have shown notable activity. For instance, the 2-(2-trifluoromethylphenylamino) substituent in compounds 1 and 2 resulted in moderate cytotoxicity against breast cancer cell lines.[2]

    • More complex side chains, such as the N-(5-nitrothiazol-2-yl)thioacetamido group in compounds 3-5 , have demonstrated potent activity against leukemia and cervical cancer cell lines.[3] This suggests that extending the C2 substituent to interact with additional binding pockets in the target protein can enhance efficacy.

    • Simple acetamido linkers with substituted phenyl rings, like in compounds 6 and 7 , also contribute to cytotoxicity, with the position of the chloro substituent influencing activity.[4]

Experimental Protocols

To facilitate the comparison and further investigation of these analogs, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate (4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Detection_Logic cluster_logic Cell Population Differentiation in Annexin V/PI Assay viable Viable Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) viable->early_apoptosis PS Exposure late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization

Logic of Apoptosis Detection using Annexin V/PI Staining

Potential Signaling Pathways

While the precise molecular targets of this compound analogs are not fully elucidated, studies on broader classes of 1,3,4-thiadiazole derivatives suggest several potential mechanisms of action. These compounds have been reported to induce apoptosis and cell cycle arrest in cancer cells.[5] Potential signaling pathways that may be modulated by these analogs include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Thiadiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. This can occur at different checkpoints of the cell cycle (e.g., G1/S or G2/M) and often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

  • Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as Abl kinase.[6]

Potential_Signaling_Pathways cluster_pathways Potential Anticancer Mechanisms of Thiadiazole Analogs thiadiazole 2-(Methylsulfonyl)-5-(trifluoromethyl) -1,3,4-thiadiazole Analogs pathway Kinase Inhibition Induction of Apoptosis Cell Cycle Arrest thiadiazole->pathway outcome Inhibition of Cancer Cell Proliferation & Survival pathway:f0->outcome pathway:f1->outcome pathway:f2->outcome

Potential Signaling Pathways for Thiadiazole Analogs

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The limited available data suggests that modifications at the C2 position of the thiadiazole ring can significantly influence cytotoxic activity. To build a comprehensive structure-activity relationship, further studies involving the synthesis and biological evaluation of a diverse library of analogs are warranted. Systematic variations of the sulfonyl group (e.g., replacing the methyl with other alkyl or aryl moieties) and further exploration of different substituents at the C2 position will be crucial in identifying compounds with enhanced potency and selectivity. Moreover, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these promising compounds. This will ultimately guide the rational design of more effective and safer thiadiazole-based cancer therapeutics.

References

In Vitro vs. In Vivo Activity of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic compound with a range of reported biological activities, including antifungal, anticancer, and herbicidal properties.[1] This guide provides a comparative overview of its in vitro and in vivo activities based on available scientific literature. While specific quantitative data for this exact compound is limited, this guide synthesizes the existing information and presents data on structurally related 1,3,4-thiadiazole derivatives to offer a contextual understanding of its potential performance.

Data Presentation: A Comparative Analysis

Direct quantitative comparisons of in vitro and in vivo activity for this compound are challenging due to a lack of specific published data. However, the following tables summarize the reported activities and provide comparative data for other 1,3,4-thiadiazole derivatives to illustrate the potential efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeFungal StrainIn Vitro Activity (MIC)Reference
2-(Nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicans and Candida spp.0.048-3.12 µg/mL[2]
2-(Nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazolesCryptococcus neoformans< 0.048 µg/mL[2]
2-(Nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazolesAspergillus niger and Aspergillus fumigatus1.56-6.25 µg/mL[2]
1-(5-Alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureasStaphylococcus aureus0.78–3.125 µg/mL[3]

Table 2: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIn Vitro Activity (IC50)Reference
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivative (Compound 5m)BxPC-3, H1975, SKOV-3, A875, HCT116, etc.0.04 to 23.6 µM[4]
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideBreast Carcinoma (MCF-7)21.3 ± 0.72 µg/mL[5]
2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideBreast Cancer (MCF7)Better than other derivatives in the study[5]
N-(5-methyl-[1][5][6]thiadiazol-2-yl)-propionamideHepatocellular Carcinoma (HepG2)9.4 µg/mL[7]
N-(5-methyl-[1][5][6]thiadiazol-2-yl)-propionamideLeukemia (HL60)45.2 µg/mL[7]
N-(5-methyl-[1][5][6]thiadiazol-2-yl)-propionamideBreast Carcinoma (MCF7)97.6 µg/mL[7]
Indolin-2-one with 1,3,4-thiadiazole hybrid (IVc)Breast Cancer Panel1.47 µM[8]
Indolin-2-one with aziridine hybrid (VIc)Colon Cancer Panel1.40 µM[8]

Table 3: Herbicidal Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeWeed SpeciesActivityReference
This compoundNot specifiedIntermediate in the synthesis of fluthiachlor
(Z)-methoxyethyl- and (Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylateRape and amaranth pigweed100% herbicidal activity at 1.5 kg/ha [9]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.

  • Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution is then performed in a 96-well microtiter plate containing RPMI 1640 medium to obtain a range of desired concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualization

experimental_workflow General Workflow for In Vitro Activity Assessment cluster_invitro In Vitro Assays cluster_antifungal Antifungal Assay cluster_cytotoxicity Cytotoxicity Assay Compound Compound Stock_Solution Stock Solution (in DMSO) Compound->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Assay_Plates 96-well Plates Serial_Dilution->Assay_Plates Inoculation Inoculation Assay_Plates->Inoculation Treatment Compound Treatment Assay_Plates->Treatment Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculum_Prep->Inoculation Incubation_24_48h Incubation (24-48h) Inoculation->Incubation_24_48h MIC_Reading MIC Determination Incubation_24_48h->MIC_Reading Cell_Lines Cancer Cell Lines Cell_Seeding Cell Seeding Cell_Lines->Cell_Seeding Cell_Seeding->Treatment Incubation_72h Incubation (72h) Treatment->Incubation_72h MTT_Assay MTT Assay Incubation_72h->MTT_Assay IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation

Caption: General experimental workflow for in vitro antifungal and cytotoxicity assays.

signaling_pathway Postulated Mechanism of Action for Anticancer Thiadiazole Derivatives Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative Kinase_Inhibition Kinase Inhibition (e.g., ERK1/2) Thiadiazole_Derivative->Kinase_Inhibition Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Thiadiazole_Derivative->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M phase) Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway for anticancer activity of thiadiazole derivatives.

References

Purity Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is a critical step. This guide provides a comparative analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, alongside potential alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in method selection and implementation.

Standard Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical tool for pharmaceutical analysis due to its robustness and versatility. A specific HPLC method for this compound can be effectively developed based on methodologies established for similar thiadiazole derivatives.

A validated HPLC method for a novel antifungal drug based on a 1,3,4-thiadiazole structure utilized a C8 column with a gradient elution of acetonitrile and water containing 0.03% trifluoroacetic acid (TFA), with UV detection at 250 nm.[1] This method demonstrated good linearity, precision, and accuracy, making it a strong starting point for the analysis of this compound.

Experimental Protocol: Proposed HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C8, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: 5% A, 95% B

    • 18-20 min: Linear gradient to 95% A, 5% B

    • 20-25 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Method Validation Parameters:

  • Specificity: The method should be able to resolve the main peak from potential impurities and degradation products.

  • Linearity: A linear relationship between peak area and concentration should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value should be determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements should be assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Alternative Analytical Methods

While RP-HPLC is a powerful technique, alternative methods can offer advantages in terms of selectivity, speed, and suitability for different types of impurities.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a valuable alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[2][3] Given the presence of the polar sulfonyl group in this compound, HILIC could offer a different selectivity profile for polar impurities.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high throughput, reduced organic solvent consumption, and unique selectivity.[2][3] SFC can be an orthogonal technique to RP-HPLC, providing a different separation mechanism that may be beneficial for resolving co-eluting impurities.

Gas Chromatography (GC)

For volatile and thermally stable impurities, Gas Chromatography (GC) can be a suitable alternative. A patent describing the synthesis of this compound mentions the use of GC to monitor the reaction progress, indicating that the compound and its precursors have some degree of volatility.[4]

Comparison of Analytical Methods

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Partitioning based on hydrophobicityPartitioning of polar analytes from a polar stationary phasePartitioning using a supercritical fluid mobile phasePartitioning based on volatility and interaction with a stationary phase
Primary Application Broad range of non-polar to moderately polar compoundsPolar and hydrophilic compoundsChiral and achiral separations, high throughput screeningVolatile and thermally stable compounds
Typical Stationary Phase C18, C8Bare silica, polar bonded phasesChiral and achiral packed columnsVarious, e.g., Polysiloxane
Typical Mobile Phase Acetonitrile/Methanol and WaterAcetonitrile and a small amount of aqueous bufferSupercritical CO2 with a polar co-solvent (e.g., Methanol)Inert gas (e.g., Helium, Nitrogen)
Advantages Robust, versatile, well-establishedOrthogonal selectivity to RP-HPLC for polar compoundsFast, reduced organic solvent use, unique selectivityHigh resolution for volatile compounds
Limitations Poor retention of very polar compoundsCan have longer equilibration timesRequires specialized instrumentationLimited to volatile and thermally stable analytes

Visualizing the Experimental Workflows

To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Prepare Sample (Dissolve in Acetonitrile) HPLC 3. HPLC System Setup (Install C8 Column, Set Gradient, Flow Rate, Temp) Sample->HPLC MobilePhase 2. Prepare Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) MobilePhase->HPLC Inject 4. Inject Sample HPLC->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Process 7. Process Chromatogram Detect->Process Quantify 8. Quantify Purity & Impurities Process->Quantify

Caption: Workflow for the proposed HPLC purity analysis method.

Alternative_Methods_Workflow cluster_sample Initial Step cluster_methods Alternative Chromatographic Techniques cluster_analysis Final Step SamplePrep Sample Preparation (Appropriate Solvent) HILIC HILIC (Polar Column, Acetonitrile/Aqueous Mobile Phase) SamplePrep->HILIC SFC SFC (Supercritical CO2, Co-solvent) SamplePrep->SFC GC GC (Volatilization, Inert Carrier Gas) SamplePrep->GC Analysis Separation, Detection, and Data Analysis HILIC->Analysis SFC->Analysis GC->Analysis

References

A Comparative Benchmark Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and Related Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound with potential applications in agrochemicals and pharmaceuticals.[1] Its structural features, particularly the 1,3,4-thiadiazole core and the electron-withdrawing methylsulfonyl group, suggest its potential as a bioactive molecule. Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Notably, the sulfonamide moiety is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[3]

While direct head-to-head benchmark studies for this compound are not extensively available in the public domain, this guide provides a comparative analysis based on data from structurally related thiadiazole derivatives. The primary focus of this comparison is on the inhibition of carbonic anhydrases and cytotoxic activity against cancer cell lines, leveraging available data to benchmark against established inhibitors.

Performance Comparison: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold, particularly when substituted with sulfonamide groups, is a known inhibitor of carbonic anhydrases (CAs).[3] CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[5] The following table summarizes the inhibitory activity (Ki) of various thiadiazole sulfonamide derivatives against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) and compares them with the widely used CA inhibitor, Acetazolamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Reference Inhibitor) 25012.125.85.7
2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamideWeak121394.8
Benzenesulfonamide derivative with[5][6]triazolo[3,4-b][5][6][7]thiadiazinyl moiety86.4 - 32,8000.56 - 17.14.5 - 47.00.85 - 376
Sulfonamide-based thiadiazole derivative (STD 4f) with methoxy and Cl groups on the benzene ring----

Note: Data for thiadiazole derivatives are sourced from studies on related compounds and are intended to provide a benchmark for potential activity.[3][8][9] The inhibitory potential of this compound would need to be confirmed by direct experimental evaluation.

Performance Comparison: Anticancer Activity

Thiadiazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent cytotoxicity against various cancer cell lines.[1] The mechanism of action can be diverse, including the inhibition of kinases such as VEGFR-2 and Akt, which are crucial for tumor growth and survival.[8][10] The following table presents the half-maximal inhibitory concentrations (IC50) for representative thiadiazole derivatives against several human cancer cell lines.

Compound/DrugTarget Cell LineIC50 (µM)
Doxorubicin (Reference Drug) MCF-7Varies with experimental conditions
Sorafenib (Reference Drug) HepG-29.18
Thiadiazole derivative 22d MCF-71.52
Thiadiazole derivative 22a HepG-26.47
Benzothiazole-thiadiazole hybrid 4f MCF-72.74
Benzothiazole-thiadiazole hybrid 4f HepG-25.05
Benzothiazole-thiadiazole hybrid 4f HCT-116Data not specified in the same format

Note: The IC50 values are for structurally related thiadiazole derivatives and not for this compound itself.[10][11] These values are presented to illustrate the potential cytotoxic efficacy of this class of compounds.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity.

Materials and Reagents:

  • Human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compound (this compound) and reference inhibitor (e.g., Acetazolamide)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a working solution of the enzyme by diluting the stock solution to the desired concentration.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 158 µL of assay buffer.

    • Add 2 µL of the diluted test compound, reference inhibitor, or DMSO (for the control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Cell culture medium appropriate for the cell line

  • Test compound and reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from the absorbance of the samples.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[12]

Visualizations

experimental_workflow_CA_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup in 96-well Plate prep_reagents->plate_setup prep_compounds Prepare Compound Dilutions prep_compounds->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_start->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rate->plot_inhibition determine_ic50 Determine IC50/Ki plot_inhibition->determine_ic50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

signaling_pathway_CAIX cluster_outside Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Alkaline) CO2_out CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2_out->CAIX H2O H_out H+ CAIX->H_out HCO3_in HCO3- CAIX->HCO3_in Proliferation Cell Proliferation & Survival HCO3_in->Proliferation maintains alkaline pH_in H_in H+ Inhibitor Thiadiazole Inhibitor Inhibitor->CAIX Inhibition

Caption: Role of CAIX in Cancer Cells and its Inhibition.

experimental_workflow_MTT cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate cell_attachment Incubate Overnight for Attachment seed_cells->cell_attachment add_compounds Treat Cells with Compounds cell_attachment->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

References

Unveiling the Binding Profile of a Potent Carbonic Anhydrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis strongly suggests that 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a member of the thiadiazole family, exerts its biological effects through the inhibition of carbonic anhydrases (CAs), a group of ubiquitous metalloenzymes crucial in various physiological processes. While direct experimental binding data for this specific compound is not publicly available, extensive research on structurally similar molecules, particularly thiadiazole-based sulfonamides, provides a robust framework for understanding its mechanism of action. This guide compares the inferred binding characteristics of this compound with established carbonic anhydrase inhibitors, supported by experimental data from close analogs.

Carbonic anhydrases are key therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain cancers. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of potent CA inhibitors. These compounds typically function by coordinating with the zinc ion located in the enzyme's active site, thereby disrupting its catalytic activity.

Comparative Analysis of Carbonic Anhydrase Inhibitors

To contextualize the binding mode of this compound, we compare it with the well-characterized inhibitors Acetazolamide, Methazolamide, and Dorzolamide, as well as with closely related thiazole-methylsulfonyl derivatives for which experimental data is available. The comparison focuses on their inhibitory potency against two major human carbonic anhydrase isoforms, hCA I and hCA II.

CompoundTarget IsoformInhibition Constant (Kᵢ)IC₅₀Binding Mode
This compound hCA I & hCA II (inferred)Not availableNot availableInferred to be Zinc-binding via sulfonamide mimic
Thiazole-methylsulfonyl Derivative (Closest Analog)hCA INot available39.38 µM - 198.04 µM[1][2]Zinc-binding
hCA IINot available39.16 µM - 86.64 µM[1][2]Zinc-binding
Acetazolamide (Comparator)hCA I278.8 nM[3]18.11 µM[1][2]Zinc-binding via sulfonamide
hCA II293.4 nM[3]20.65 µM[1][2]Zinc-binding via sulfonamide
Methazolamide (Comparator)hCA IIPotent inhibitor[4][5]Not availableZinc-binding via sulfonamide
Dorzolamide (Comparator)hCA II8 nM[6]Not availableZinc-binding via sulfonamide

Elucidating the Binding Mechanism: The Role of the Sulfonyl Group

The primary mechanism of action for this class of inhibitors involves the deprotonated sulfonamide group acting as a strong zinc-binding group. This interaction is crucial for the high-affinity inhibition of carbonic anhydrases. The 1,3,4-thiadiazole ring and its substituents, such as the methylsulfonyl and trifluoromethyl groups, contribute to the overall binding affinity and selectivity by interacting with amino acid residues in the active site.

The binding of a sulfonamide inhibitor to the carbonic anhydrase active site can be visualized as a multi-step process. Initially, the inhibitor diffuses into the active site cavity. Subsequently, the sulfonamide moiety coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This coordination is stabilized by a network of hydrogen bonds with surrounding amino acid residues.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn_ion Zn²⁺ Ion H2O Water Molecule Zn_ion->H2O Coordination His_residues Histidine Residues Zn_ion->His_residues Coordination Inhibitor This compound Inhibitor->Zn_ion Sulfonyl group coordinates, displacing water

Inhibitor binding to the Carbonic Anhydrase active site.

Experimental Protocols

The determination of the inhibitory activity of compounds against carbonic anhydrase is typically performed using a stopped-flow spectrophotometric assay or an esterase assay.

Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay measures the ability of an inhibitor to block the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces the colored product p-nitrophenol.

Materials:

  • Human carbonic anhydrase I and II isoenzymes

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., thiazole-methylsulfonyl derivative)

  • Reference inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the inhibitor solution at various concentrations.

  • Incubate the plate at room temperature for a specified time to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.

Start Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Mix Mix Enzyme, Buffer, and Inhibitor in 96-well plate Start->Mix Incubate Incubate for Enzyme-Inhibitor Binding Mix->Incubate Add_Substrate Add p-NPA Substrate to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 400 nm kinetically Add_Substrate->Measure Analyze Calculate Reaction Rates and IC₅₀ values Measure->Analyze

Workflow for the Carbonic Anhydrase Esterase Inhibition Assay.

Conclusion

Based on the extensive evidence from structurally related compounds, this compound is predicted to be a potent inhibitor of carbonic anhydrase. Its binding mode is anticipated to involve the coordination of its sulfonyl group with the catalytic zinc ion in the enzyme's active site, a mechanism shared with many clinically successful sulfonamide drugs. The trifluoromethyl and methylsulfonyl moieties likely contribute to enhanced binding affinity and potential isoform selectivity. Further experimental studies, including direct binding assays and X-ray crystallography, are warranted to definitively confirm the binding mode and inhibitory potency of this specific compound. Such studies would be invaluable for the rational design of next-generation carbonic anhydrase inhibitors with improved therapeutic profiles.

References

Interpreting the NMR Spectrum of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed guide for the interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is presented below for researchers, scientists, and professionals in drug development. This guide provides predicted chemical shifts, a comparison with related chemical structures, and detailed experimental protocols for acquiring NMR data.

Predicted NMR Spectral Data

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound.

Nucleus Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H-SO₂CH3.4 - 3.8Singlet-
¹³C-SO₂C H₃40 - 45Quartet³J(C,F) ≈ 1-2
C -SO₂165 - 170Quartet²J(C,F) ≈ 35-40
C -CF₃150 - 155Quartet²J(C,F) ≈ 40-45
-C F₃118 - 122Quartet¹J(C,F) ≈ 270-280
¹⁹F-CF-60 to -65Singlet-

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. The actual chemical shifts can be influenced by the solvent used.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of compounds containing similar structural motifs is essential.

1,3,4-Thiadiazole Ring System

The chemical shifts of the carbon atoms in the 1,3,4-thiadiazole ring are significantly influenced by the nature of the substituents at the 2 and 5 positions. In 2,5-disubstituted 1,3,4-thiadiazoles, the ring carbons typically resonate in the range of 150-175 ppm. The presence of two strongly electron-withdrawing groups, the methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups, is expected to shift these carbons to the downfield end of this range.

Methylsulfonyl Group

The protons of a methylsulfonyl group attached to an aromatic or heterocyclic ring typically appear as a sharp singlet in the ¹H NMR spectrum, usually in the region of 3.0-3.5 ppm. The corresponding carbon atom in the ¹³C NMR spectrum is expected to resonate around 40-45 ppm.

Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group and its presence significantly influences the NMR spectrum. In ¹⁹F NMR, the -CF₃ group attached to a heterocyclic ring generally appears as a singlet in the range of -60 to -70 ppm. In the ¹³C NMR spectrum, the carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹J(C,F)) of approximately 270-280 Hz. The carbon of the thiadiazole ring attached to the -CF₃ group will also exhibit a quartet splitting due to a two-bond coupling (²J(C,F)) of around 40-45 Hz.

Experimental Protocols

For the acquisition of high-quality NMR spectra of this compound, the following general protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Ensure the sample is fully dissolved to obtain sharp NMR signals.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

  • ¹⁹F NMR:

    • Spectrometer Frequency: 376 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Spectral Width: -50 to -80 ppm

    • Number of Scans: 64-128

    • Relaxation Delay: 1-2 seconds

    • Referencing: External standard such as CFCl₃ at 0.00 ppm.

Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.Confirms molecular formula but does not provide detailed structural connectivity like NMR.
Infrared (IR) Spectroscopy Identifies the presence of functional groups such as sulfonyl (strong absorptions around 1350 and 1150 cm⁻¹) and C-F bonds.Confirms functional groups but does not give information about the carbon-hydrogen framework.
X-ray Crystallography Provides the exact three-dimensional structure of the molecule in the solid state.Gives the most definitive structural information but requires a suitable single crystal, which may be difficult to obtain.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the complete spectral interpretation of this compound.

G cluster_nmr NMR Spectroscopy cluster_other Other Techniques 1H_NMR ¹H NMR Final_Structure Final Structure Confirmation 1H_NMR->Final_Structure Methyl Signal 13C_NMR ¹³C NMR 13C_NMR->Final_Structure Ring & Substituent Signals & Couplings 19F_NMR ¹⁹F NMR 19F_NMR->Final_Structure CF₃ Signal MS Mass Spectrometry MS->Final_Structure Molecular Weight IR IR Spectroscopy IR->Final_Structure Functional Groups Structure_Proposal Initial Structure Proposal Structure_Proposal->1H_NMR Predict Protons Structure_Proposal->13C_NMR Predict Carbons Structure_Proposal->19F_NMR Predict Fluorines

Caption: Workflow for structural elucidation.

This comprehensive guide provides a robust framework for the interpretation of the NMR spectrum of this compound, facilitating its accurate characterization in research and development settings.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS No. 27603-25-4).

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential hazards. While specific toxicity data may be limited, the structural motifs—a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group—suggest that it should be treated as a hazardous substance.[1][2][3][4][5] Precautionary measures are essential to minimize exposure and mitigate risks.

Key Hazards:

  • Causes skin irritation.[1][5][6]

  • Causes serious eye irritation.[1][5][6]

  • Harmful if swallowed.[1][6]

  • May cause respiratory irritation.[1][6]

  • Some derivatives are suspected of causing genetic defects or cancer.[1]

  • Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]

Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must wear appropriate PPE to ensure their safety.[7]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][7]
Body Protection A lab coat and closed-toe shoes.[2][7]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][4][7]

Experimental Protocol for Disposal

The primary method for disposing of this compound is through an approved hazardous waste disposal service.[1][8] Adherence to all national and local regulations is mandatory.[1][8]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[2][9]

  • Solid Waste:

    • Collect unused or expired this compound in its original container if possible.[2][8]

    • Any grossly contaminated materials, such as weighing boats, contaminated paper towels, or absorbent pads from spills, should be collected in a designated, sealed, and clearly labeled hazardous solid waste container.[1][2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[1][2]

    • Do not mix with other incompatible waste streams.[1][2] Indicate the approximate concentration on the label.[1]

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[2][9]

  • Empty Containers:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected as hazardous liquid waste.[10][11] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[10]

Step 2: Container Management

All waste containers must be in good condition, compatible with the chemical, and properly labeled.[2][11][12]

Container RequirementSpecification
Condition & Compatibility Containers must be in good condition with no leaks or cracks and made of a material that does not react with the waste.[11][12]
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[2][9][12] Do not use abbreviations.[11]
Closure Containers must be kept tightly closed except when adding waste.[2][11][12]
Fill Level Do not overfill containers; leave at least one inch of headspace to allow for expansion.[12]

Step 3: Storage

Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[12]

  • The SAA should be in a well-ventilated area.[1]

  • Segregate containers of this waste from incompatible materials, particularly strong oxidizing agents and bases.[12]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[12]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][9]

  • Provide the disposal service with a copy of the Safety Data Sheet (SDS) if available, or all known hazard information.[8]

  • Complete all required waste disposal documentation as per institutional and local regulations.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][2]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.[1]

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2] Avoid generating dust.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for disposal as hazardous solid waste.[1][2]

  • Decontamination: Thoroughly clean the spill area with soap and water.[1] Collect all decontamination materials, such as wipes, as solid hazardous waste.[1]

  • Reporting: Report the spill to your institution's EHS department.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Container Management cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Waste Generation (Solid, Liquid, Sharps, Container) solid Solid Waste (Expired chemical, contaminated items) start->solid Identify Waste Type liquid Liquid Waste (Solutions containing the compound) start->liquid Identify Waste Type sharps Contaminated Sharps (Needles, broken glass) start->sharps Identify Waste Type container Empty Container start->container Identify Waste Type solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container rinse Triple-Rinse with Appropriate Solvent container->rinse saa Store in Secure Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa rinse->liquid_container Collect Rinsate trash Dispose as Regular Trash rinse->trash After Rinsing & Defacing Label ehs Contact EHS or Licensed Hazardous Waste Contractor saa->ehs pickup Scheduled Waste Pickup ehs->pickup

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。